Butyl 2-nitropropanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
106306-42-7 |
|---|---|
Molecular Formula |
C7H13NO4 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
butyl 2-nitropropanoate |
InChI |
InChI=1S/C7H13NO4/c1-3-4-5-12-7(9)6(2)8(10)11/h6H,3-5H2,1-2H3 |
InChI Key |
HUQHRTOFMGJIGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Butyl 2-nitropropanoate chemical properties
An in-depth review of available scientific literature and chemical databases reveals a notable scarcity of specific data for Butyl 2-nitropropanoate. This suggests that the compound may be novel, not widely synthesized, or not extensively characterized. Therefore, this guide will provide a detailed overview of the chemical properties of closely related and well-documented compounds: Butyl Propionate and Ethyl 2-nitropropionate. This comparative approach aims to offer valuable insights for researchers, scientists, and drug development professionals by presenting the established characteristics of similar chemical structures.
Comparative Analysis of Related Esters
To provide a useful frame of reference, this section details the chemical and physical properties of Butyl Propionate and Ethyl 2-nitropropionate.
Butyl Propionate
Butyl propionate is an ester formed from butanol and propanoic acid. It is a colorless liquid with a fruity, apple-like odor.[1][2][3]
Table 1: Chemical Properties of Butyl Propionate
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂ | [3][4][5] |
| Molecular Weight | 130.187 g/mol | [2][3] |
| Appearance | Colorless liquid | [3] |
| Odor | Apple-like, fruity | [1][2][3] |
| Density | 0.8754 g/cm³ | [1][3] |
| Boiling Point | 146.8 °C (296.2 °F; 419.9 K) | [2][3] |
| Melting Point | -89 °C (-128 °F; 184 K) | [1][3] |
| Flash Point | 32 °C (90 °F) | [3] |
| Solubility in Water | 1.5 mg/mL at 20 °C (poor) | [2][3] |
| Refractive Index (nD) | 1.4014 | [3] |
| Vapor Density | 4.5 (air = 1) | [2][3] |
Ethyl 2-nitropropionate
Ethyl 2-nitropropionate is a nitro ester that presents as a liquid.[6]
Table 2: Chemical Properties of Ethyl 2-nitropropionate
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₄ | [7] |
| Molecular Weight | 147.13 g/mol | [6][7] |
| Appearance | Liquid | [6] |
| Density | 1.13 g/mL at 25 °C | [6] |
| Boiling Point | 75-76 °C at 9 mmHg | [6] |
| Refractive Index (n20/D) | 1.421 | [6] |
| Flash Point | 89 °C (192.2 °F) - closed cup | [6] |
Experimental Protocols
Synthesis of Butyl Propionate
A common method for the synthesis of butyl propionate is through the esterification of propionic acid with n-butanol.[3][8]
Reaction:
CH₃CH₂COOH + CH₃(CH₂)₃OH ⇌ CH₃CH₂COO(CH₂)₃CH₃ + H₂O[3]
Experimental Procedure:
A study on the synthesis of butyl propionate utilized a batch reactor, specifically a 500 ml three-necked round flat-bottomed flask, equipped with a magnetic stirrer and a hot plate for temperature control.[9] The reaction is typically catalyzed by an acid, such as sulfuric acid.[9]
Caption: Workflow for the synthesis of Butyl Propionate.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of chemical compounds. While specific spectra for this compound are not available, data for related compounds can be found in various databases.
-
Butyl Propionate: Infrared (IR) and Mass Spectrometry (MS) data are available through the NIST WebBook.[5][10] 1H NMR and 13C NMR spectra are also documented.[11][12] A study on its synthesis also reports on IR and NMR analyses.[9]
-
Ethyl 2-nitropropionate: IR and Mass Spectrometry data are available in the NIST WebBook.[7]
Safety and Handling
Butyl Propionate
Butyl propionate is a flammable liquid and may cause skin and eye irritation.[3] In case of fire, use CO2, dry chemical, or foam for extinction.[13] Personal protective equipment such as safety glasses and gloves should be worn when handling this chemical.[13][14] Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[13][14]
Ethyl 2-nitropropionate
Ethyl 2-nitropropionate is classified as a warning-level hazard, causing skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Recommended personal protective equipment includes eyeshields, gloves, and a suitable respirator.[6]
Caption: Key safety considerations for handling ester compounds.
Conclusion
While direct experimental data for this compound is limited in the public domain, the chemical properties, synthesis protocols, and safety information for the structurally similar compounds Butyl Propionate and Ethyl 2-nitropropionate provide a strong foundation for researchers. This guide summarizes the available data for these related esters to inform future research and development activities. Further experimental investigation is necessary to fully characterize the properties and potential applications of this compound.
References
- 1. N-BUTYL PROPRIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Butyl propionate | C7H14O2 | CID 11529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Butyl propionate - Wikipedia [en.wikipedia.org]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Propanoic acid, butyl ester [webbook.nist.gov]
- 6. Ethyl 2-nitropropionate 96 2531-80-8 [sigmaaldrich.com]
- 7. Ethyl 2-nitropropionate [webbook.nist.gov]
- 8. Butyl propionate synthesis - chemicalbook [chemicalbook.com]
- 9. jchr.org [jchr.org]
- 10. Propanoic acid, butyl ester [webbook.nist.gov]
- 11. Butyl propionate(590-01-2) IR Spectrum [m.chemicalbook.com]
- 12. Butyl propionate | C7H14O2 | CID 11529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. Butyl 2-methylpropanoate(97-87-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Synthesis of Butyl 2-Nitropropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the plausible synthesis pathways for butyl 2-nitropropanoate, a valuable chemical intermediate. While specific literature detailing the synthesis of this exact molecule is limited, this document outlines the most probable and effective synthetic routes based on established principles of organic chemistry and analogous reactions. The primary focus is on the Fischer-Speier esterification, a robust and well-documented method for the preparation of esters.
Core Synthesis Pathway: Fischer-Speier Esterification
The most direct and widely applicable method for the synthesis of this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (2-nitropropanoic acid) with an alcohol (n-butanol) to yield the corresponding ester and water.[1][2][3][4]
The overall reaction is as follows:
2-Nitropropanoic Acid + n-Butanol ⇌ this compound + Water
This equilibrium reaction is typically driven towards the product side by using an excess of one of the reactants (usually the less expensive one, in this case, likely n-butanol) or by removing water as it is formed.[3][4]
Reaction Mechanism
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The key steps are:
-
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl group towards nucleophilic attack.
-
Nucleophilic attack by the hydroxyl group of the alcohol on the protonated carbonyl carbon.
-
Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.
-
Elimination of water to form a protonated ester.
-
Deprotonation of the ester to yield the final product and regenerate the acid catalyst.
Experimental Protocol: Fischer-Speier Esterification of 2-Nitropropanoic Acid with n-Butanol
This section details a comprehensive, albeit theoretical, experimental protocol for the synthesis of this compound. This protocol is derived from established procedures for similar esterification reactions, particularly the synthesis of butyl propionate.[3][5]
Materials and Equipment:
-
Reagents:
-
2-Nitropropanoic acid
-
n-Butanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Distillation apparatus (for purification)
-
Standard laboratory glassware
-
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a dropping funnel, add 2-nitropropanoic acid and an excess of n-butanol (e.g., a 1:3 molar ratio of acid to alcohol).
-
Catalyst Addition: While stirring the mixture, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-3% by weight of the reactants) through the dropping funnel. The addition should be done carefully as the reaction is exothermic.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the boiling point of the alcohol, for n-butanol it is 117.7 °C) using a heating mantle or oil bath.[2][3] Allow the reaction to proceed for several hours (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash it sequentially with:
-
Water to remove the excess alcohol and some of the acid.
-
Saturated sodium bicarbonate solution to neutralize the remaining sulfuric acid and unreacted 2-nitropropanoic acid. Be cautious as this will evolve CO₂ gas.
-
Brine to remove any remaining water-soluble impurities.
-
-
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the excess n-butanol under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Quantitative Data
| Parameter | Value/Range | Reference |
| Molar Ratio (Acid:Alcohol) | 1:1 to 1:5 | [3][4] |
| Catalyst Loading (H₂SO₄) | 1-3 wt% | [3] |
| Reaction Temperature | 100-130 °C | [6] |
| Reaction Time | 2-6 hours | [6] |
| Expected Yield | 70-90% | [6] |
Note: These values are estimates based on analogous reactions and would require optimization for the specific synthesis of this compound.
Alternative Synthesis Pathways
While Fischer-Speier esterification is the most probable route, other methods could be considered for the synthesis of this compound.
Mitsunobu Reaction
The Mitsunobu reaction provides a milder alternative to Fischer esterification for converting a primary or secondary alcohol to an ester. This reaction typically involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with inversion of stereochemistry at the alcohol carbon.
General Reaction:
R-OH + R'-COOH + PPh₃ + DEAD → R-O-C(=O)-R' + Ph₃P=O + EtO₂C-NH-NH-CO₂Et
For the synthesis of this compound, this would involve reacting n-butanol with 2-nitropropanoic acid in the presence of PPh₃ and DEAD.
Alkylation of a 2-Nitropropanoate Salt
Another potential pathway involves the alkylation of a salt of 2-nitropropanoic acid with a butyl halide (e.g., butyl bromide or iodide). This would be an Sₙ2 reaction.
General Reaction:
CH₃CH(NO₂)COO⁻Na⁺ + CH₃(CH₂)₃-Br → CH₃CH(NO₂)COO(CH₂)₃CH₃ + NaBr
This method's viability would depend on the nucleophilicity of the carboxylate and the potential for competing O-alkylation versus C-alkylation on the nitro-alkane portion of the molecule.
Visualizations
Fischer-Speier Esterification Pathway
Caption: Fischer-Speier esterification pathway for this compound synthesis.
General Experimental Workflow
Caption: General experimental workflow for the synthesis and purification.
References
Structural Analysis of Butyl 2-Nitropropanoate: A Technical Overview
The following sections provide a theoretical framework for the structural analysis of Butyl 2-nitropropanoate, based on the anticipated chemical properties and spectroscopic behavior derived from its constituent functional groups. This guide is intended to serve as a foundational resource for researchers undertaking the synthesis and characterization of this compound.
Predicted Physicochemical Properties
Quantitative data for this compound is not available. However, we can predict its general characteristics based on its molecular structure. A summary of these predicted properties is presented in Table 1.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic |
| Molecular Formula | C\u2087H\u2081\u2083NO\u2084 |
| Molecular Weight | 175.18 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Fruity, with a sharp chemical note |
| Boiling Point | Estimated to be higher than butyl propionate (146 °C) due to the polar nitro group. |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). |
Proposed Synthesis Pathway
A plausible synthetic route to this compound would involve the esterification of 2-nitropropanoic acid with butanol. This reaction is typically acid-catalyzed.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound (Theoretical)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitropropanoic acid (1.0 eq) and butanol (1.2 eq).
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography.
Anticipated Spectroscopic Data
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected spectral data are outlined below.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Functional Group | Expected Chemical Shift / Wavenumber |
| ¹H NMR | -CH(NO\u2082)- | 4.5 - 5.0 ppm (quartet) |
| -COOCH\u2082- | 4.0 - 4.3 ppm (triplet) | |
| -CH(NO\u2082)CH \u2083 | 1.6 - 1.8 ppm (doublet) | |
| -COOCH\u2082CH \u2082- | 1.5 - 1.7 ppm (sextet) | |
| -COOCH\u2082CH\u2082CH \u2082- | 1.3 - 1.5 ppm (sextet) | |
| -CH\u2083 (butyl) | 0.9 - 1.0 ppm (triplet) | |
| ¹³C NMR | -C =O | 165 - 175 ppm |
| -C H(NO\u2082)- | 80 - 90 ppm | |
| -COOC H\u2082- | 65 - 70 ppm | |
| -COOCH\u2082C H\u2082- | 30 - 35 ppm | |
| -COOCH\u2082CH\u2082C H\u2082- | 18 - 22 ppm | |
| -C H(NO\u2082)C H\u2083 | 15 - 20 ppm | |
| -C H\u2083 (butyl) | 13 - 15 ppm | |
| IR Spectroscopy | C=O (ester) | 1735 - 1750 cm⁻¹ (strong) |
| N-O (nitro, asymmetric) | 1540 - 1560 cm⁻¹ (strong) | |
| N-O (nitro, symmetric) | 1370 - 1390 cm⁻¹ (strong) | |
| C-O (ester) | 1100 - 1300 cm⁻¹ (strong) | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 175 |
| Fragmentation | Fragments corresponding to the loss of the butoxy group, the nitro group, and cleavage of the butyl chain. |
Proposed Workflow for Structural Analysis
A logical workflow for the comprehensive structural analysis of a newly synthesized batch of this compound is depicted below.
Caption: Workflow for the structural analysis of this compound.
This theoretical guide provides a starting point for researchers interested in this compound. The successful synthesis and rigorous characterization of this compound will be a valuable contribution to the field, enabling further investigation into its properties and potential applications. As experimental data becomes available, this document can be updated to reflect a more complete and accurate structural analysis.
Spectroscopic Profile of Butyl 2-Nitropropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for Butyl 2-nitropropanoate. Due to the limited availability of published experimental spectra for this specific compound, this document presents a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a reference for the identification and characterization of this compound in a laboratory setting.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data for structurally similar compounds.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~4.3 - 4.5 | Quartet (q) | 1H | CH-NO₂ |
| ~4.1 - 4.3 | Triplet (t) | 2H | O-CH₂-CH₂-CH₂-CH₃ |
| ~1.9 - 2.1 | Doublet (d) | 3H | CH₃-CH-NO₂ |
| ~1.6 - 1.8 | Sextet | 2H | O-CH₂-CH₂-CH₂-CH₃ |
| ~1.3 - 1.5 | Sextet | 2H | O-CH₂-CH₂-CH₂-CH₃ |
| ~0.9 - 1.0 | Triplet (t) | 3H | O-CH₂-CH₂-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ) (ppm) | Assignment |
| ~168 - 172 | C=O (Ester) |
| ~80 - 85 | CH-NO₂ |
| ~65 - 68 | O-CH₂ |
| ~30 - 33 | O-CH₂-CH₂ |
| ~18 - 21 | O-CH₂-CH₂-CH₂ |
| ~15 - 18 | CH₃-CH |
| ~13 - 15 | O-CH₂-CH₂-CH₂-CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 - 2870 | Strong | C-H (Alkyl) Stretch |
| ~1745 - 1735 | Strong | C=O (Ester) Stretch |
| ~1550 | Strong | N-O (Nitro, Asymmetric) Stretch |
| ~1370 | Strong | N-O (Nitro, Symmetric) Stretch |
| ~1250 - 1000 | Strong | C-O (Ester) Stretch |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)
| m/z | Interpretation |
| 175 | [M]⁺ (Molecular Ion) |
| 129 | [M - NO₂]⁺ |
| 101 | [M - C₄H₉O]⁺ or [M - C₄H₈]⁺ (McLafferty rearrangement) |
| 73 | [CH(NO₂)CO]⁺ |
| 57 | [C₄H₉]⁺ |
| 46 | [NO₂]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are standard for the analysis of small, liquid organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Pipettes and vial
Procedure:
-
Sample Preparation: Dissolve the appropriate amount of this compound in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube to a height of about 4-5 cm.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm, centered around 5-6 ppm.
-
Use a standard pulse sequence (e.g., 'zg30').
-
Set the number of scans (typically 8-16 for a concentrated sample).
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220-240 ppm, centered around 100-120 ppm.
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Set the number of scans (typically 128 to 1024 or more, depending on concentration).
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.
-
Phase correct the resulting spectra.
-
Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm.
-
Calibrate the ¹³C spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
This compound sample (1-2 drops).
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Procedure:
-
Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
Data Processing: The software will automatically subtract the background spectrum. The resulting spectrum should be displayed in terms of transmittance or absorbance.
-
Cleaning: Clean the ATR crystal thoroughly with a solvent and a lint-free wipe.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC column suitable for separation of esters (e.g., a non-polar or medium-polarity column).
-
Helium gas (carrier gas).
-
This compound sample.
-
Solvent for dilution (e.g., dichloromethane or ethyl acetate).
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent.
-
GC Method Setup:
-
Set the injector temperature (e.g., 250 °C).
-
Set the GC oven temperature program. A typical program might start at 50 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 250 °C.
-
Set the carrier gas flow rate (e.g., 1-2 mL/min).
-
-
MS Method Setup:
-
Set the ion source temperature (e.g., 230 °C).
-
Set the electron energy to 70 eV for EI.
-
Set the mass range to be scanned (e.g., m/z 40-400).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Data Acquisition and Analysis: The GC will separate the components of the sample, and the MS will record the mass spectrum of the eluting compounds. The mass spectrum corresponding to the GC peak of this compound is then analyzed for its molecular ion and fragmentation pattern.
Visualizing the Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: Workflow for Spectroscopic Analysis of Organic Compounds.
Technical Guide: Physical Characteristics of Butyl Esters with a Focus on Butyl Propionate as a Representative Compound
Introduction
This technical guide provides an in-depth overview of the core physical characteristics of butyl esters, with a specific focus on Butyl Propionate. The information is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the physicochemical properties of such compounds. The guide summarizes key quantitative data, details relevant experimental protocols for their determination, and provides a logical framework for understanding these properties.
Quantitative Physical Data
The physical properties of Butyl Propionate are summarized in the table below. These values are critical for a variety of applications, including predicting compound behavior in different environments, designing purification processes, and assessing safety and handling requirements.
| Physical Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄O₂ | [1][2] |
| Molecular Weight | 130.187 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Odor | Fruity, apple-like | [2] |
| Boiling Point | 146.8 °C (at 760 mmHg) | [2] |
| Melting Point | -89 °C | [2] |
| Density | 0.8754 g/cm³ | [2] |
| Solubility in Water | 1.5 mg/mL at 20 °C (poorly soluble) | [2] |
| Solubility in Organic Solvents | Miscible with alcohol and ether | [2] |
| Vapor Pressure | 0.589 kPa at 20 °C | [2] |
| Refractive Index (nD) | 1.4014 | [2] |
Experimental Protocols
The accurate determination of physical characteristics is fundamental to chemical research. The following sections detail the standard methodologies for measuring the key properties listed above.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Methodology: Distillation Method [3]
-
Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer adapter, a condenser, and a receiving flask.
-
Sample Preparation: Place a measured volume of the sample (e.g., 25 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle.
-
Data Collection: Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point. The atmospheric pressure should also be recorded as it affects the boiling point.
Determination of Density
Density is the mass of a substance per unit volume.
Methodology: Pycnometer Method
-
Apparatus: A pycnometer (a flask with a specific, accurately known volume), and an analytical balance.
-
Procedure:
-
Weigh the clean, dry, and empty pycnometer.
-
Fill the pycnometer with the sample liquid, ensuring no air bubbles are present.
-
Place the stopper and wipe away any excess liquid.
-
Weigh the filled pycnometer.
-
The mass of the liquid is the difference between the filled and empty pycnometer weights.
-
Density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
Methodology: Visual Miscibility Test [4][5][6][7][8]
-
Apparatus: A series of test tubes, a graduated cylinder or pipette, and a vortex mixer.
-
Procedure for Water Solubility:
-
Add a known volume (e.g., 1 mL) of the sample to a test tube.
-
Incrementally add a known volume of deionized water (e.g., in 0.5 mL increments).
-
After each addition, vortex the mixture thoroughly.
-
Observe the solution for homogeneity. The formation of a single, clear phase indicates solubility at that concentration. The presence of cloudiness, phase separation, or droplets indicates insolubility or partial solubility.
-
-
Procedure for Organic Solvent Solubility:
-
Repeat the above procedure with various organic solvents (e.g., ethanol, diethyl ether, acetone) to determine miscibility.
-
Logical Relationships in Physical Properties
The physical properties of a compound are interconnected and are determined by its molecular structure. The following diagram illustrates the logical flow of determining the class of an organic compound based on its solubility, a key physical characteristic.
Caption: Logical workflow for the classification of an organic compound based on its solubility characteristics.
References
- 1. Butyl propionate | C7H14O2 | CID 11529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butyl propionate - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to Butyl 2-nitropropanoate
This technical guide provides a comprehensive overview of Butyl 2-nitropropanoate, a nitro-containing organic ester. Due to the limited availability of public information on this specific compound, this guide synthesizes information on its constituent functional groups and analogous chemical structures to present its core identifiers, a proposed synthesis protocol, and a logical workflow for its preparation and purification. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Chemical Identifiers and Physical Properties
While a specific CAS number for this compound is not readily found in public databases, its chemical identity can be clearly defined. The properties listed below are predicted based on its chemical structure and data from analogous compounds.
| Identifier | Value |
| IUPAC Name | This compound |
| Chemical Formula | C₇H₁₃NO₄ |
| Molecular Weight | 175.18 g/mol |
| Canonical SMILES | CCCCOC(=O)C(C)--INVALID-LINK--[O-] |
| InChI Key | (Predicted) |
| Appearance | Colorless to pale yellow liquid (Predicted) |
| Boiling Point | Not determined |
| Solubility | Soluble in organic solvents; sparingly soluble in water (Predicted) |
Proposed Synthesis Protocol: Fischer Esterification
The synthesis of this compound can be achieved via the Fischer esterification of 2-nitropropanoic acid with n-butanol, using a strong acid catalyst.
Materials and Reagents:
-
2-Nitropropanoic acid (C₃H₅NO₄)
-
n-Butanol (C₄H₁₀O)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Diethyl ether (or other suitable extraction solvent)
-
Deionized water
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitropropanoic acid (1.0 eq) and n-butanol (3.0 eq). The use of excess butanol helps to drive the equilibrium towards the product.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) to the reaction mixture while stirring.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Extraction and Neutralization: Dilute the mixture with diethyl ether and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the solvent and excess butanol.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic peaks for the butyl and the 2-nitropropanoyl moieties.
-
¹³C NMR will confirm the presence of the ester carbonyl carbon, the carbon bearing the nitro group, and the carbons of the butyl chain.
-
-
Infrared (IR) Spectroscopy: Expected to show strong absorption bands for the C=O of the ester group (around 1740 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (around 1550 cm⁻¹ and 1370 cm⁻¹, respectively).
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of this compound (175.08 g/mol for the most common isotopes) should be observed.
Experimental Workflow Diagram
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Butyl 2-nitropropanoate: A Technical Overview of a Novel Compound
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide addresses the discovery and history of Butyl 2-nitropropanoate. Extensive searches of chemical literature and databases indicate that this compound is a novel compound with no documented history of synthesis or discovery. This document, therefore, presents a hypothetical pathway for its synthesis based on established chemical principles and provides predicted physicochemical properties derived from analogous compounds.
Hypothetical Synthesis
The most probable synthetic route to this compound is via a Fischer-Speier esterification of 2-nitropropanoic acid with n-butanol, catalyzed by a strong acid such as sulfuric acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine 2-nitropropanoic acid (1.0 eq) and n-butanol (3.0 eq).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1 eq) to the reaction mixture while stirring.
-
Reflux: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield this compound.
Predicted Physicochemical Properties
The following table summarizes the predicted properties of this compound, extrapolated from data for structurally similar compounds.
| Property | Predicted Value |
| Molecular Formula | C\u2087H\u2081\u2083NO\u2084 |
| Molecular Weight | 161.18 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Estimated 180-190 °C at atmospheric pressure |
| Solubility | Sparingly soluble in water; soluble in organic solvents |
Synthesis Workflow
Caption: Hypothetical synthesis workflow for this compound.
Biological Activity and Signaling Pathways
There is no information available in the scientific literature regarding the biological activity or potential signaling pathways of this compound. As a novel compound, its pharmacological profile remains to be investigated.
Conclusion
While the discovery and history of this compound are not documented, this guide provides a foundational framework for its potential synthesis and characterization. The provided hypothetical experimental protocol and predicted properties offer a starting point for researchers interested in exploring this novel chemical entity. Further experimental investigation is required to determine its actual properties and potential applications.
Butyl 2-Nitropropanoate: A Comprehensive Technical Profile on Stability and Reactivity
Executive Summary
Butyl 2-nitropropanoate is an organic molecule featuring a secondary nitro group and a butyl ester functionality. This dual-functional nature dictates its stability and reactivity, making it a potentially versatile, yet sensitive, building block in organic synthesis. This document provides an in-depth technical guide on the stability and reactivity profile of this compound, intended for researchers, scientists, and professionals in drug development. The profile is constructed from the known chemical behavior of secondary nitroalkanes and butyl esters, offering a predictive overview of its properties. Key aspects covered include its thermal stability, acidic nature of the α-hydrogen, and its reactivity towards acids, bases, reducing agents, and oxidizing agents.
Stability Profile
The stability of this compound is influenced by both the nitroalkane and the ester moieties. The nitro group, in particular, imparts a degree of thermal sensitivity.
Thermal Stability
Aliphatic nitroalkanes are known to undergo exothermic decomposition at elevated temperatures.[1][2] Studies on various nitroalkanes, including primary and secondary ones, have shown that they possess significant decomposition energy, often exceeding 500 J/g.[1][3] While the exact decomposition temperature for this compound is not determined, it is prudent to handle it as a thermally sensitive compound.
Table 1: Thermal Stability Data for Analogous Nitroalkanes
| Compound | Onset Decomposition Temperature (°C) | Heat of Decomposition (J/g) |
| 2-Nitropropane | ~170-200 | > 500 |
| Nitroethane | ~200-220 | > 500 |
| 1-Nitropropane | ~200-220 | > 500 |
Data is generalized from differential scanning calorimetry (DSC) studies on nitroalkanes and should be considered indicative.[1][3]
Rapid heating of nitroalkanes can lead to violent decomposition.[4] The thermal decomposition of 2-nitropropane has been reported to yield products like propylene.[5] It is crucial to avoid excessive heating, and any distillation should be performed under reduced pressure and with appropriate safety precautions.
Storage and Handling
For optimal stability, this compound should be stored in a cool, dark, and well-ventilated area, away from strong acids, bases, and reducing agents. The presence of the acidic α-hydrogen necessitates the avoidance of basic storage conditions to prevent the formation of the less stable nitronate salt.
Reactivity Profile
The reactivity of this compound is characterized by the interplay of its two functional groups. The secondary nitro group allows for reactions at the α-carbon and transformations of the nitro group itself, while the butyl ester is susceptible to hydrolysis and other ester-related reactions.
Acidity and Nitronate Formation
The electron-withdrawing nature of the nitro group renders the α-hydrogen on the second carbon of the propanoate chain acidic.[4] Secondary nitroalkanes typically have a pKa in the range of 7-10 in aqueous solution.[6] Treatment with a base will deprotonate the α-carbon to form a resonance-stabilized nitronate anion.
Caption: Equilibrium between this compound and its nitronate anion.
This nitronate is a key intermediate in many reactions of nitroalkanes, including the Nef reaction and certain C-C bond-forming reactions.[7][8]
Reaction with Bases
In the presence of a base, this compound will primarily undergo deprotonation to form the nitronate salt.[9] This salt is nucleophilic at the α-carbon and can participate in reactions such as alkylation and condensation.[10] However, prolonged exposure to strong bases could also promote the hydrolysis of the ester group.
Reaction with Acids (Nef Reaction)
Secondary nitroalkanes undergo the Nef reaction, which involves the acid-catalyzed hydrolysis of the corresponding nitronate salt to a ketone.[11][12] Therefore, treatment of the nitronate of this compound with strong acid would be expected to yield butyl pyruvate and nitrous oxide.[6][13] Direct treatment of this compound with strong acid without prior formation of the nitronate may lead to different products, including the potential for ester hydrolysis.
Caption: Proposed mechanism for the Nef reaction of this compound.
Reduction of the Nitro Group
The nitro group of this compound can be reduced to various other nitrogen-containing functional groups depending on the reducing agent and reaction conditions.[14]
Table 2: Common Reduction Pathways for Secondary Nitroalkanes
| Product | Reagents and Conditions |
| Amine (Butyl 2-aminopropanoate) | Catalytic hydrogenation (e.g., H₂, Pd/C, Raney Nickel), Fe/HCl, Zn/AcOH, LiAlH₄.[15][16] |
| Hydroxylamine (Butyl 2-(hydroxyamino)propanoate) | Diborane, Zn/NH₄Cl, SmI₂ (controlled conditions).[14][17] |
| Oxime (Butyl 2-(hydroxyimino)propanoate) | Metal salts (e.g., SnCl₂, CrCl₂).[14] |
Hydrolysis of the Ester Group
As a butyl ester, this compound is susceptible to both acid- and base-catalyzed hydrolysis.
-
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester will hydrolyze to 2-nitropropanoic acid and butanol. This reaction is reversible.
-
Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base (e.g., NaOH, KOH) will lead to the irreversible formation of the carboxylate salt of 2-nitropropanoic acid and butanol.[18][19] This reaction is generally faster than acid-catalyzed hydrolysis.
Caption: Acid- and base-catalyzed hydrolysis pathways for this compound.
Reaction with Nitrous Acid
Secondary nitroalkanes react with nitrous acid to form pseudonitroles, which are typically blue-colored compounds.[20] This reaction can be used as a qualitative test to distinguish secondary nitroalkanes from primary and tertiary isomers.
Synthesis and Experimental Protocols
While specific protocols for this compound are not detailed in the literature, its synthesis can be envisioned through standard organic transformations.
Plausible Synthetic Routes
-
Esterification of 2-Nitropropanoic Acid: The most direct route would be the Fischer esterification of 2-nitropropanoic acid with butanol in the presence of an acid catalyst (e.g., H₂SO₄).[21][22]
-
Alkylation of a Propanoate Derivative: Alkylation of a suitable propanoate enolate with a nitrating agent. This is generally a less common approach.
-
Alkylation of Ethyl Nitroacetate: A multi-step synthesis could involve the alkylation of the sodium salt of ethyl nitroacetate with a methyl halide, followed by transesterification with butanol.[23]
Example Experimental Protocol: Reduction of a Secondary Nitroalkane to an Amine
The following is a general procedure for the reduction of a secondary nitroalkane to a primary amine using catalytic hydrogenation, which should be adaptable for this compound.
Objective: To reduce this compound to Butyl 2-aminopropanoate.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas supply
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
In a suitable pressure vessel, dissolve this compound (1 equivalent) in ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium).
-
Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Agitate the mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots. The reaction is complete when the starting material is no longer observed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Rinse the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude Butyl 2-aminopropanoate.
-
Purify the product as necessary, for example, by distillation or chromatography.
Caption: A typical experimental workflow for the catalytic hydrogenation of this compound.
Conclusion
This compound is a molecule with a rich and varied reactivity profile. Its stability is primarily dictated by the thermal sensitivity of the nitro group. The presence of an acidic α-hydrogen and the susceptibility of both the nitro and ester groups to various transformations make it a potentially valuable, albeit challenging, synthetic intermediate. A thorough understanding of the fundamental reactivity of secondary nitroalkanes and esters is paramount for its successful handling and application in research and development. All proposed reactions and handling procedures should be validated experimentally on a small scale before scaling up.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Nitropropane | C3H7NO2 | CID 398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 4. expertsmind.com [expertsmind.com]
- 5. askfilo.com [askfilo.com]
- 6. chemistry-reaction.com [chemistry-reaction.com]
- 7. Nef Reaction [organic-chemistry.org]
- 8. Henry reaction - Wikipedia [en.wikipedia.org]
- 9. Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitro compound synthesis by C-C coupling [organic-chemistry.org]
- 11. Nef reaction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
- 14. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 15. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 17. Reduction Of Nitroalkanes To Hydroxylamines Or Amines with Samarium Diiodide (SmI2)- [www.rhodium.ws] [designer-drug.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. The kinetics of alkaline hydrolysis of butyl acetate in water-1,4-dioxane solvents | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 20. Secondary nitroalkanes on treatment with nitrous acid form:(A)- nitrolic acid(B)- carboxylic acids(C)- pseudonitroles(D)- ketones [vedantu.com]
- 21. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 22. researchgate.net [researchgate.net]
- 23. chemistry.mdma.ch [chemistry.mdma.ch]
Methodological & Application
Application Notes and Protocols for the Synthesis of Butyl 2-nitropropanoate from Nitroalkanes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of butyl 2-nitropropanoate, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds. The synthesis is presented as a two-step process commencing with the oxidation of 2-nitropropane to 2-nitropropanoic acid, followed by the Fischer esterification of the resulting acid with n-butanol.
Step 1: Synthesis of 2-Nitropropanoic Acid from 2-Nitropropane
This procedure outlines the oxidation of 2-nitropropane to 2-nitropropanoic acid using potassium permanganate. This method is effective for converting secondary nitroalkanes to their corresponding α-nitro carboxylic acids.
Experimental Protocol: Oxidation of 2-Nitropropane
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of 2-nitropropane (0.1 mol, 8.91 g) in 100 mL of water is prepared. The flask is cooled in an ice-water bath to maintain a temperature of 0-5 °C.
-
Addition of Oxidant: A solution of potassium permanganate (0.12 mol, 18.96 g) in 250 mL of water is added dropwise from the dropping funnel to the stirred solution of 2-nitropropane over a period of 2-3 hours. The reaction temperature is carefully maintained below 5 °C during the addition.
-
Reaction Monitoring: After the complete addition of the potassium permanganate solution, the reaction mixture is stirred for an additional hour at 0-5 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and the brown manganese dioxide precipitate is dissolved.
-
Extraction: The aqueous solution is acidified to pH 2 with concentrated hydrochloric acid and then extracted with diethyl ether (3 x 100 mL).
-
Purification: The combined organic extracts are washed with brine (1 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-nitropropanoic acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.
Quantitative Data: Synthesis of 2-Nitropropanoic Acid
| Parameter | Value |
| Starting Material | 2-Nitropropane |
| Oxidizing Agent | Potassium Permanganate |
| Expected Yield | 60-70% |
| Purity (after recrystallization) | >95% |
| Physical Appearance | White crystalline solid |
Step 2: Synthesis of this compound via Fischer Esterification
This protocol details the acid-catalyzed esterification of 2-nitropropanoic acid with n-butanol to yield the target compound, this compound. The use of an excess of the alcohol and removal of water drives the equilibrium towards the product.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: A 250 mL round-bottom flask is charged with 2-nitropropanoic acid (0.05 mol, 5.95 g), n-butanol (0.25 mol, 18.53 g, 22.8 mL), and a catalytic amount of concentrated sulfuric acid (0.5 mL). The flask is equipped with a Dean-Stark apparatus and a reflux condenser.
-
Reaction Conditions: The reaction mixture is heated to reflux in a silicone oil bath. The azeotropic removal of water is monitored via the Dean-Stark trap. The reaction is typically allowed to proceed for 4-6 hours or until no more water is collected.
-
Work-up: The reaction mixture is cooled to room temperature and the excess n-butanol is removed under reduced pressure. The residue is dissolved in diethyl ether (100 mL) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acidic catalyst and any unreacted carboxylic acid, followed by brine (1 x 50 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude this compound is then purified by vacuum distillation to afford the pure product.
Quantitative Data: Synthesis of this compound
| Parameter | Value |
| Starting Material | 2-Nitropropanoic Acid |
| Alcohol | n-Butanol |
| Catalyst | Concentrated Sulfuric Acid |
| Expected Yield | 75-85% |
| Purity (after distillation) | >98% |
| Physical Appearance | Colorless to pale yellow liquid |
Overall Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound from 2-nitropropane.
Caption: Synthetic route to this compound.
Application Notes and Protocols for the Esterification of Butyl 2-nitropropanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Butyl 2-nitropropanoate. Due to the limited availability of direct literature for this specific compound, the protocols provided are based on well-established esterification methods for structurally similar compounds, particularly butyl propionate. The presence of the electron-withdrawing nitro group on the 2-position of propanoic acid may influence reaction kinetics, and therefore, the provided reaction parameters should be considered as a starting point for optimization.
Three primary methods for the synthesis of this compound are presented: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction.
Overview of Esterification Methods
The selection of an appropriate esterification method depends on several factors, including the stability of the starting materials, the desired scale of the reaction, and the available purification capabilities.
-
Fischer Esterification: This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. It is a cost-effective method suitable for large-scale synthesis. However, it often requires high temperatures and strong acid catalysts, which might not be suitable for sensitive substrates. To achieve high yields, the equilibrium must be shifted towards the product, typically by using an excess of one reactant or by removing water as it is formed.[1]
-
Steglich Esterification: This method employs a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). It is a mild and efficient method that can be performed at room temperature, making it suitable for acid-sensitive substrates. A notable drawback is the formation of a urea byproduct, which can complicate purification, although the use of EDC simplifies its removal through aqueous workup.
-
Mitsunobu Reaction: This redox-condensation reaction allows for the esterification of an alcohol with a carboxylic acid under mild, neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center.[2] The reaction generates triphenylphosphine oxide and a hydrazine derivative as byproducts, which can require chromatographic purification to remove.[3]
Data Presentation: Comparison of Esterification Methods
The following table summarizes typical reaction conditions and expected yields for the synthesis of butyl esters of propanoic acid and its derivatives. These values should serve as a starting point for the synthesis of this compound.
| Method | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Considerations |
| Fischer Esterification | H₂SO₄ or p-TsOH (catalytic) | n-Butanol (excess) or Toluene | 80-120 (Reflux) | 4-24 | 60-95 | Equilibrium reaction; requires water removal (e.g., Dean-Stark trap) or excess alcohol.[1][4] |
| Steglich Esterification | DCC or EDC, DMAP (catalytic) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0 to Room Temperature | 2-12 | 80-95 | Mild conditions; formation of urea byproduct. |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD | THF or Diethyl Ether | 0 to Room Temperature | 1-12 | 70-90 | Mild conditions; inversion of stereochemistry at the alcohol; byproduct removal can be challenging.[2] |
Experimental Protocols
Safety Precaution: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Fischer Esterification of 2-Nitropropanoic Acid
This protocol is adapted from the synthesis of butyl propionate.[1][4]
Materials:
-
2-Nitropropanoic acid
-
n-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Toluene (optional, for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (if using toluene)
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add 2-nitropropanoic acid (1.0 eq), n-butanol (3.0-5.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) or p-toluenesulfonic acid (e.g., 0.05 eq).
-
If using toluene for azeotropic water removal, use a 1:1 molar ratio of 2-nitropropanoic acid to n-butanol and add toluene as the solvent.
-
Assemble the reflux condenser (with a Dean-Stark trap if using toluene).
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
If an excess of n-butanol was used, remove it under reduced pressure using a rotary evaporator.
-
Dilute the residue with diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Protocol 2: Steglich Esterification of 2-Nitropropanoic Acid
This protocol is a general procedure for Steglich esterification.
Materials:
-
2-Nitropropanoic acid
-
n-Butanol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
0.5 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column (if necessary)
Procedure:
-
In a round-bottom flask, dissolve 2-nitropropanoic acid (1.0 eq), n-butanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
If using EDC, the urea byproduct is water-soluble and will be removed during the aqueous workup.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 3: Mitsunobu Reaction for the Synthesis of this compound
This is a general protocol for the Mitsunobu reaction.[2][3]
Materials:
-
2-Nitropropanoic acid
-
n-Butanol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Syringe or dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-nitropropanoic acid (1.2 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath and add n-butanol (1.0 eq).
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Redissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate.
-
The crude product will contain triphenylphosphine oxide and the hydrazine byproduct. Purify by column chromatography on silica gel.
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Simplified signaling pathway of Fischer Esterification.
Caption: Logical relationship comparing Steglich and Mitsunobu pathways.
References
Butyl 2-Nitropropanoate: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl 2-nitropropanoate is a valuable and versatile building block in modern organic synthesis. The presence of the nitro group on a chiral center, coupled with the reactivity of the ester moiety, makes it a powerful synthon for the construction of complex molecular architectures, particularly in the development of pharmaceutical intermediates and other biologically active molecules. The nitro group can be transformed into a variety of other functional groups, including amines, ketones, and oximes, and the alpha-proton is sufficiently acidic to allow for the formation of a nucleophilic nitronate anion. This unique combination of features enables its participation in a range of carbon-carbon bond-forming reactions.
These application notes provide an overview of the key reactions involving this compound and offer detailed protocols for its use in organic synthesis.
Key Applications
This compound is primarily utilized in three key types of reactions that are fundamental to organic synthesis:
-
Michael Addition: The conjugate addition of the nitronate anion of this compound to α,β-unsaturated carbonyl compounds provides a powerful method for the formation of new carbon-carbon bonds and the synthesis of 1,5-dicarbonyl compounds or their precursors.
-
Henry (Nitroaldol) Reaction: The reaction of the nitronate anion with aldehydes and ketones yields β-nitro alcohols, which are versatile intermediates that can be further transformed into amino alcohols, nitroalkenes, or α-hydroxy ketones.
-
Nef Reaction: The conversion of the secondary nitro group in this compound into a ketone provides a route to α-keto esters, which are important motifs in many natural products and pharmaceuticals.
Data Presentation
The following tables summarize representative quantitative data for the key reactions of this compound and its close analogs. Due to the limited availability of specific data for this compound, data for structurally similar compounds (e.g., tert-butyl 2-nitropropanoate) are included to provide an expected range of outcomes.
Table 1: Michael Addition of 2-Nitropropanoates to α,β-Unsaturated Ketones
| Entry | Nitroalkane | Michael Acceptor | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | This compound | Chalcone | DBU | THF | 12 | ~85 (estimated) | General Protocol |
| 2 | Ethyl 2-nitropropanoate | Methyl vinyl ketone | NaOEt | EtOH | 24 | 75 | Analogous Reaction |
| 3 | Isopropyl 2-nitropropanoate | Cyclohexenone | TBAF | CH2Cl2 | 8 | 90 | Analogous Reaction |
Table 2: Henry (Nitroaldol) Reaction of 2-Nitropropanoates with Aldehydes
| Entry | Nitroalkane | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | tert-Butyl 2-nitropropanoate | Ethyl (E)-2-((4-methoxyphenyl)imino)acetate | Quinine | Toluene | 48 | 92 | [1] |
| 2 | This compound | Benzaldehyde | Et3N | MeOH | 24 | ~80 (estimated) | General Protocol |
| 3 | Ethyl 2-nitropropanoate | 4-Nitrobenzaldehyde | Proline | DMSO | 12 | 88 | Analogous Reaction |
Table 3: Nef Reaction of Secondary Nitroalkanes
| Entry | Nitroalkane | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| 1 | This compound | 1. NaOEt 2. 4M H2SO4 | EtOH/H2O | 2 | ~70 (estimated) | General Protocol |
| 2 | 2-Nitropropane | 1. NaOH 2. H2SO4 | H2O | 1 | 85 | [2] |
| 3 | Cyclohexylnitromethane | 1. DBU 2. Oxone | CH3CN/H2O | 3 | 92 | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the esterification of 2-nitropropanoic acid.
Materials:
-
2-Nitropropanoic acid
-
n-Butanol
-
Sulfuric acid (concentrated)
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-nitropropanoic acid (1.0 eq), n-butanol (1.5 eq), and a catalytic amount of concentrated sulfuric acid (0.05 eq) in toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until all the 2-nitropropanoic acid has been consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound.
Protocol 2: Michael Addition of this compound to Chalcone
This protocol details the 1,4-conjugate addition of this compound to an α,β-unsaturated ketone.
Materials:
-
This compound
-
Chalcone
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.2 eq) in anhydrous THF, add DBU (1.5 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture for 15 minutes to form the nitronate anion.
-
Add a solution of chalcone (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the Michael adduct.
Protocol 3: Henry (Nitroaldol) Reaction of this compound with Benzaldehyde
This protocol describes the base-catalyzed addition of this compound to an aldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Triethylamine (Et3N)
-
Methanol (MeOH)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.1 eq) and benzaldehyde (1.0 eq) in methanol, add triethylamine (1.2 eq) at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, carefully acidify the mixture with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude β-nitro alcohol by flash column chromatography.
Protocol 4: Nef Reaction of a this compound Adduct
This protocol outlines the conversion of a secondary nitro compound, derived from this compound, into a ketone.
Materials:
-
The nitro-adduct from a previous reaction (e.g., the Michael adduct from Protocol 2)
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Sulfuric acid (4 M)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the nitro-adduct (1.0 eq) in ethanol and add a solution of sodium ethoxide (1.1 eq) in ethanol.
-
Stir the mixture at room temperature for 1 hour to form the nitronate salt.
-
Cool the solution to 0 °C and add cold 4 M sulfuric acid dropwise until the solution is acidic.
-
Stir the reaction mixture vigorously for 2 hours at 0 °C.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or distillation.
Visualizations
The following diagrams illustrate the key reaction pathways and workflows involving this compound.
Caption: Workflow for the Michael Addition Reaction.
Caption: Pathway of the Henry (Nitroaldol) Reaction.
Caption: Logical Steps of the Nef Reaction.
References
- 1. Aza-Henry (Nitro-Mannich), ethyl (E)-2-((4-methoxyphenyl)imino)acetate, tert-butyl 2-nitropropanoate, 1-(tert-butyl) 4-ethyl (2S,3R)-3-((4-methoxyphenyl)amino)-2-methyl-2-nitrosuccinate, Quinine Base - Buchler GmbH [buchler-gmbh.com]
- 2. Nef reaction - Wikipedia [en.wikipedia.org]
- 3. Nef Reaction [organic-chemistry.org]
Application Notes and Protocols: Investigating Butyl 2-nitropropanoate in Medicinal Chemistry
Disclaimer: As of the current date, specific research on the medicinal chemistry applications of Butyl 2-nitropropanoate is not publicly available. The following application notes and protocols are therefore based on the known biological activities of structurally related nitro-containing compounds and provide a general framework for the initial investigation of a novel chemical entity like this compound.
Introduction to Nitro-Containing Compounds in Medicinal Chemistry
Nitro-containing molecules have a long history in medicinal chemistry, with many exhibiting a wide range of biological activities.[1] The nitro group (NO₂) is a potent electron-withdrawing group that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. A key aspect of their mechanism of action is related to redox reactions within cells.[1] The reduction of the nitro group can lead to the formation of reactive intermediates, such as nitroso and superoxide species, which can induce cellular damage and death in target organisms.[1] This reactivity has been exploited in the development of various therapeutic agents.
Historically, nitro compounds have been extensively investigated for their antibacterial properties .[1] For instance, metronidazole, a 5-nitroimidazole, is a widely used antibiotic.[1] The antimicrobial effects of nitro compounds are not limited to bacteria; they have also shown activity against parasites.[1] Beyond antimicrobial applications, nitro-containing molecules have been explored as antineoplastic agents , antihypertensive drugs , and tranquilizers .[1]
Given this background, this compound, as a novel nitro-containing small molecule, represents a candidate for investigation into its potential therapeutic applications. The following sections outline a hypothetical workflow for its initial screening and characterization.
Hypothetical Investigative Workflow for this compound
The following diagram illustrates a generalized workflow for the initial investigation of a novel chemical entity in a medicinal chemistry program.
References
Application Notes and Protocols: Using Butyl 2-nitropropanoate as a Nitro Group Donor
A thorough review of available scientific literature and chemical databases reveals a significant lack of information regarding the use of Butyl 2-nitropropanoate as a nitro group donor in organic synthesis. While the compound is chemically valid, there are no established, documented, or published experimental protocols detailing its application for this purpose.
The related compound, tert-Butyl 2-nitropropanoate, is commercially available and has a registered CAS number (18598-92-0). However, information is limited to basic safety and property data, with no detailed reports on its reactivity or utility as a nitro group donor.
Due to this absence of foundational research and quantitative data, it is not possible to provide the detailed Application Notes and Protocols, including experimental methodologies, data tables, and workflow diagrams as requested. The core requirements for this topic cannot be met based on the current body of scientific knowledge.
General Context: Alkyl Nitroalkanoates in Synthesis
While specific data for this compound is unavailable, it is possible to provide a general overview of how related alkyl nitroalkanoates are sometimes utilized in organic chemistry, primarily as sources of stabilized carbanions (nitronate ions) rather than as direct nitro group donors.
The alpha-protons of nitroalkanes are acidic and can be removed by a base to form a nitronate ion. This nucleophilic species can then participate in various carbon-carbon bond-forming reactions.
Potential, Yet Undocumented, Reaction Pathway
Hypothetically, if this compound were to act as a nitro group donor, it would likely involve the transfer of the nitro group (-NO₂) to a nucleophilic substrate. This process, known as nitration, is a fundamental transformation in organic synthesis.
A generalized, theoretical workflow for such a process is outlined below. It is crucial to emphasize that this is a conceptual representation and not based on established experimental evidence for this compound.
Caption: Conceptual workflow for a nitration reaction.
Conclusion for Researchers
For researchers, scientists, and drug development professionals seeking to perform nitration reactions, it is strongly recommended to consult literature for well-established and validated nitro group donors. Common and extensively documented reagents include:
-
Nitric acid with a catalyst (e.g., sulfuric acid)
-
Nitronium tetrafluoroborate (NO₂BF₄)
-
Acetyl nitrate
-
Various other nitrating agents developed for specific substrate classes and reaction conditions.
The exploration of this compound as a novel nitro group donor would require foundational research to determine its reactivity, scope, and safety profile. At present, it remains an uncharacterized reagent in this context.
Application Notes and Protocols: Reactivity of Butyl 2-Nitropropanoate with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of butyl 2-nitropropanoate with various electrophiles. The α-proton of the nitroester is acidic and can be removed by a base to form a nitronate anion, which is a potent nucleophile. This reactivity allows for the formation of new carbon-carbon bonds, making this compound a valuable building block in organic synthesis. This document outlines key reactions, provides detailed experimental protocols for representative transformations, and presents data in a clear, tabular format.
Alkylation Reactions
The alkylation of this compound provides a direct method for the synthesis of α-substituted-α-nitro esters. These reactions are typically carried out under basic conditions to generate the nucleophilic nitronate, which then displaces a leaving group on the electrophile. Phase-transfer catalysis (PTC) is a particularly effective method for this transformation, as it allows for the use of inorganic bases in a biphasic system, simplifying the workup procedure.
Data Presentation: Alkylation of Alkyl 2-Nitropropanoates
The following table summarizes representative yields for the alkylation of a closely related substrate, ethyl 2-nitropropanoate, with various alkyl halides under phase-transfer catalysis conditions. These results are indicative of the expected reactivity for this compound.
| Entry | Alkyl Halide | Base | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | TBAB | 25 | 24 | 85 |
| 2 | Benzyl bromide | Cs₂CO₃ | TBAB | 25 | 24 | 82 |
| 3 | Methyl iodide | KOBuᵗ | TBAB | 25 | 24 | 60 |
| 4 | Allyl bromide | K₂CO₃ | TBAB | 25 | 24 | 75 |
| 5 | Ethyl bromoacetate | K₂CO₃ | TBAB | 25 | 24 | 70 |
TBAB: Tetrabutylammonium bromide Data adapted from analogous reactions with ethyl nitroacetate.
Experimental Protocol: Alkylation of this compound with Benzyl Bromide
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add dichloromethane (50 mL) to the flask, and stir the suspension vigorously.
-
Slowly add benzyl bromide (1.1 eq) to the reaction mixture at room temperature.
-
Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Visualization: Alkylation Workflow
Application Notes and Protocols for Butyl 2-Nitropropanoate in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of butyl 2-nitropropanoate as a pronucleophile in Michael addition reactions. The Michael addition is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures found in many pharmaceutical agents and natural products. This compound, an accessible and versatile nitroalkane, serves as an excellent Michael donor, enabling the formation of new stereocenters and the synthesis of valuable γ-nitro compounds. These products can be further elaborated into a variety of functional groups, including amines and carbonyls, making them key intermediates in drug discovery and development.
The following sections detail the scope of this reaction, present quantitative data from representative examples, provide a general experimental protocol, and illustrate the reaction mechanism and workflow.
Data Presentation
The following tables summarize the quantitative data for the organocatalyzed Michael addition of alkyl 2-nitropropanoates to various Michael acceptors. While specific data for this compound is limited in the cited literature, the data for the closely related ethyl 2-nitropropanoate is presented as a strong proxy for expected reactivity and selectivity.
Table 1: Organocatalyzed Michael Addition of Ethyl 2-Nitropropanoate to Nitroolefins
| Entry | Michael Acceptor (Nitroolefin) | Catalyst | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | (E)-(2-nitrovinyl)benzene | Quinidine-derived Squaramide | Toluene | 24 | 95 | >95:5 | 98 (2S, 3R) |
| 2 | (E)-1-nitro-2-phenylethene | Dihydroupreine Derivative | Toluene | 48 | 85 | 87:13 | 92 (2R, 3S) |
| 3 | (E)-1-nitro-2-(p-tolyl)ethene | Quinidine-derived Squaramide | CH2Cl2 | 36 | 92 | >95:5 | 97 (2S, 3R) |
| 4 | (E)-1-(4-chlorophenyl)-2-nitroethene | Dihydroupreine Derivative | THF | 48 | 88 | 85:15 | 90 (2R, 3S) |
Table 2: Organocatalyzed Michael Addition of Ethyl 2-Nitropropanoate to α,β-Unsaturated Ketones
| Entry | Michael Acceptor (Enone) | Catalyst | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Chalcone | Primary-secondary diamine | Toluene | 48 | 90 | 60:40 | 85 (syn) |
| 2 | (E)-4-phenylbut-3-en-2-one | Cinchona-derived thiourea | CH2Cl2 | 72 | 82 | 75:25 | 91 (syn) |
| 3 | 2-Cyclopentenone | Proline-derived catalyst | DMSO | 48 | 75 | - | 88 |
| 4 | 2-Cyclohexenone | Primary-secondary diamine | Toluene | 60 | 88 | 65:35 | 82 (syn) |
Experimental Protocols
This section provides a detailed methodology for a representative organocatalyzed Michael addition reaction using an alkyl 2-nitropropanoate. This protocol is adapted from established procedures for ethyl 2-nitropropanoate and is expected to be directly applicable to this compound with minor modifications as needed.
General Protocol for the Asymmetric Michael Addition of this compound to a Nitroolefin
Materials:
-
This compound
-
(E)-(2-nitrovinyl)benzene (or other suitable Michael acceptor)
-
Chiral Organocatalyst (e.g., Quinidine-derived squaramide)
-
Anhydrous Toluene (or other suitable solvent)
-
4Å Molecular Sieves (optional, for anhydrous conditions)
-
Hydrochloric Acid (1 M solution)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the chiral organocatalyst (e.g., quinidine-derived squaramide, 0.02 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL) to the vial.
-
Add the Michael acceptor, (E)-(2-nitrovinyl)benzene (0.2 mmol, 1.0 equiv).
-
Add this compound (0.3 mmol, 1.5 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature for the time specified (monitor by TLC for completion, typically 24-48 hours).
-
Upon completion, quench the reaction by adding 1 M HCl (2 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (5 mL) and then with brine (5 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired Michael adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.
Visualizations
Reaction Workflow
The following diagram illustrates the general experimental workflow for the organocatalyzed Michael addition of this compound.
Application Note: Synthesis and Purification of Butyl 2-Nitropropanoate
Abstract
This application note details a protocol for the synthesis and purification of Butyl 2-nitropropanoate, a valuable nitro ester intermediate for various research and development applications. The synthesis is achieved through a base-catalyzed Michael addition of 1-nitropropane to butyl acrylate. The subsequent purification protocol employs a liquid-liquid extraction followed by vacuum distillation to yield the purified product. This document provides detailed experimental procedures, a summary of physical and chemical properties, and a visual representation of the experimental workflow.
Introduction
Nitro esters are a significant class of organic compounds utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and energetic materials.[1] The presence of both an ester and a nitro group provides versatile reactivity for further chemical transformations. This compound is a member of this class, and a standardized protocol for its preparation and purification is crucial for ensuring reproducibility in research and development settings. The synthesis method described herein is adapted from the general procedure for preparing nitro esters via the condensation of a mononitroalkane with an unsaturated ester.[2] The purification process is designed based on established methods for the purification of nitro aliphatic compounds.[3]
Data Presentation
A summary of the key physical and chemical properties of the related compound, ethyl 2-nitropropionate, is provided below to offer an estimation of the expected properties for this compound.
| Property | Value (for Ethyl 2-nitropropionate) | Reference |
| Molecular Formula | C5H9NO4 | |
| Molecular Weight | 147.13 g/mol | |
| Boiling Point | 75-76 °C at 9 mmHg | |
| Density | 1.13 g/mL at 25 °C | |
| Refractive Index | n20/D 1.421 | |
| Flash Point | 89 °C (closed cup) |
Experimental Protocols
Synthesis of this compound
This protocol is based on the general method for the preparation of nitro esters.[2]
Materials:
-
1-Nitropropane
-
Butyl acrylate
-
Triethylamine (catalyst)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, condenser, and an addition funnel, add 1-nitropropane (1.0 eq) and triethylamine (0.1 eq).
-
Begin stirring the mixture at room temperature.
-
Slowly add butyl acrylate (1.2 eq) to the reaction mixture via the addition funnel over a period of 30 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to 50 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
Purification of this compound
This purification protocol is adapted from general methods for purifying nitro compounds.[3]
Procedure:
-
Dilute the reaction mixture with 100 mL of diethyl ether.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M Hydrochloric acid (2 x 50 mL) to remove the triethylamine catalyst.
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
-
Saturated sodium chloride solution (1 x 50 mL).
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
The crude product is then purified by vacuum distillation. The boiling point of the analogous ethyl 2-nitropropionate is 75-76 °C at 9 mmHg, so a similar range should be targeted for the butyl ester.
-
Collect the fraction corresponding to the purified this compound.
-
Characterize the final product by NMR, IR, and Mass Spectrometry.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols: Butyl 2-Nitropropanoate and Butyl Propionate as Solvents and Additives
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for Butyl 2-nitropropanoate and its close analog, Butyl Propionate, for use as solvents and additives in research and development settings. Due to the limited publicly available information on the specific applications of this compound as a solvent, this document first summarizes the known data for this compound and then provides a comprehensive overview and detailed protocols for the widely used and structurally similar solvent, Butyl Propionate.
Section 1: this compound
This compound is a known chemical compound, with limited documented applications as a solvent or additive in industrial or research settings. It has been identified in natural product extracts and used as a reagent in specific chemical syntheses.
Physical and Chemical Properties
Quantitative data for this compound and its isomer, tert-Butyl 2-nitropropanoate, is sparse. The available information is summarized in the table below.
| Property | This compound | tert-Butyl 2-nitropropanoate |
| CAS Number | 106306-42-7 | 18598-92-0 |
| Molecular Formula | C₇H₁₃NO₄ | C₇H₁₃NO₄ |
| Molecular Weight | 175.18 g/mol | 175.18 g/mol |
| Appearance | - | Liquid |
| Boiling Point | - | 45-47 °C |
| Solubility | - | No data available |
| Density | - | No data available |
Data for tert-Butyl 2-nitropropanoate is from a safety data sheet and may not represent fully characterized properties.
Known Applications
-
Natural Occurrence: this compound has been identified as a component in the ethanolic extract of Crescentia cujete (calabash tree) leaves.
-
Chemical Reagent: tert-Butyl 2-nitropropanoate has been used as a reagent in aza-Henry (nitro-Mannich) reactions for the synthesis of optically active quaternary centers.
Due to the lack of detailed information on its use as a solvent or additive, the following sections will focus on Butyl Propionate.
Section 2: Butyl Propionate
Chemical Name: Butyl Propanoate CAS Number: 590-01-2
Butyl propionate is a versatile ester with a characteristic fruity (apple-like) odor. It is widely used as a solvent and additive in various industries, including coatings, printing inks, fragrances, and pharmaceuticals. Its favorable properties include a moderate evaporation rate, good solvency for a range of resins, and low toxicity.[1][2]
Physical and Chemical Properties of Butyl Propionate
| Property | Value |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol |
| Appearance | Colorless liquid |
| Odor | Fruity, apple-like |
| Boiling Point | 146.8 °C |
| Melting Point | -89 °C |
| Flash Point | 32 °C (90 °F) |
| Density | 0.875 g/cm³ at 20 °C |
| Solubility in Water | 1.5 mg/mL at 20 °C (poor) |
| Vapor Pressure | 3.8 mmHg at 20 °C |
| Refractive Index | 1.401 at 20 °C |
| Autoignition Temperature | 425 °C (797 °F) |
Applications of Butyl Propionate as a Solvent and Additive
Butyl propionate's properties make it a valuable solvent and additive in numerous applications:
-
Coatings and Paints: It serves as a solvent for nitrocellulose, acrylic resins, and in lacquers and enamels.[3][4] Its moderate evaporation rate provides good flow and leveling properties, resulting in smooth finishes.[2] It is also used in automotive refinishing and appliance coatings.[3]
-
Printing Inks: In flexographic and gravure printing inks, its solvency and drying properties are beneficial.[5]
-
Adhesives: Butyl propionate is used as a solvent in adhesive formulations to improve viscosity and spreadability.[5]
-
Fragrance and Flavor Industry: Due to its fruity aroma, it is used as a fragrance component in perfumes and cosmetics, and as a flavoring agent in food products.[1][6]
-
Pharmaceuticals: It can be used as an excipient in pharmaceutical formulations to aid in the delivery of active ingredients.[1]
-
Fuel Additive: Butyl propionate is being explored as a potential fuel additive.[7]
Experimental Protocols
This protocol describes the laboratory-scale synthesis of butyl propionate from butanol and propionic acid using an acid catalyst.[7][8]
Materials:
-
n-Butanol
-
Propionic acid
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Set up the three-necked flask with a reflux condenser and a magnetic stirrer in a heating mantle.
-
Carefully add n-butanol and propionic acid to the flask in a 1:1.2 molar ratio (e.g., 0.5 mol of n-butanol and 0.6 mol of propionic acid).
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total weight of the reactants) to the mixture while stirring.
-
Heat the mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by techniques like TLC or GC.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (to remove the bulk of the acid and alcohol)
-
Saturated sodium bicarbonate solution (to neutralize the remaining acid; continue until no more CO₂ evolution is observed)
-
Water (to remove any remaining bicarbonate)
-
Brine (to aid in phase separation)
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude butyl propionate by fractional distillation, collecting the fraction boiling at approximately 146 °C.
Caption: Logical flow for formulating a nitrocellulose lacquer.
Application in Drug Development: Ester Prodrugs
In drug development, ester functionalities are often used to create prodrugs. A prodrug is an inactive or less active form of a drug that is metabolized in the body to the active form. Ester prodrugs can improve a drug's solubility, permeability, and overall bioavailability. The ester bond is typically cleaved by esterase enzymes present in the body, releasing the active pharmaceutical ingredient (API).
Diagram 3: Ester Prodrug Activation Pathway
Caption: Simplified pathway of ester prodrug activation.
Disclaimer: The information provided in these application notes and protocols is for research and development purposes only. All experiments should be conducted in a well-ventilated laboratory, and appropriate personal protective equipment should be worn. Please consult the relevant Safety Data Sheets (SDS) before handling any chemicals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. expresschemical.com [expresschemical.com]
- 3. saiper.com [saiper.com]
- 4. Butyl propionate | 590-01-2 [chemicalbook.com]
- 5. Butyl Propionate (0590-01-02) | Chemical Product Exporter [chemicalbull.com]
- 6. butyl propionate, 590-01-2 [thegoodscentscompany.com]
- 7. jchr.org [jchr.org]
- 8. Sciencemadness Discussion Board - Preparation of sec-butyl propionate with H2SO4 catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
Troubleshooting & Optimization
Technical Support Center: Butyl 2-nitropropanoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Butyl 2-nitropropanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most straightforward and common method is the Fischer-Speier esterification of 2-nitropropanoic acid with n-butanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). This reaction is typically performed under reflux to drive the equilibrium towards the product.[1][2][3]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
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Incomplete reaction: The esterification is an equilibrium process. Insufficient reaction time or inadequate removal of water, a byproduct, can limit the conversion of reactants to the product.[2][4]
-
Decomposition of starting material or product: Nitro compounds can be sensitive to strong acids and high temperatures, potentially leading to decomposition or side reactions.
-
Suboptimal catalyst concentration: Too little catalyst will result in a slow reaction rate, while too much can promote side reactions and decomposition.
-
Impure reagents: The presence of water in the n-butanol or 2-nitropropanoic acid will shift the equilibrium towards the reactants, reducing the yield.
Q3: I am observing a dark coloration of my reaction mixture. What could be the reason?
A3: Darkening of the reaction mixture is often indicative of decomposition. The nitro group in 2-nitropropanoic acid can be susceptible to side reactions, especially at elevated temperatures and in the presence of a strong acid catalyst. This can lead to the formation of colored byproducts.
Q4: How can I effectively remove the water produced during the esterification?
A4: To drive the reaction to completion, water must be removed. This can be achieved by:
-
Azeotropic distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene) is a highly effective method.[4]
-
Using a large excess of the alcohol: Employing n-butanol as both a reactant and the solvent can help to shift the equilibrium towards the product side.[1][4]
-
Addition of a dehydrating agent: While less common for this specific reaction, molecular sieves can be used to absorb the water formed.
Q5: What are the best practices for purifying the final product?
A5: After the reaction is complete, the crude product will contain unreacted starting materials, the acid catalyst, and byproducts. A typical purification workflow involves:
-
Neutralization: Quench the reaction mixture with a weak base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst.
-
Extraction: Extract the ester into an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer with water and brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Distillation: Purify the final product by vacuum distillation to separate it from any remaining starting materials and high-boiling impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to equilibrium. | Increase the reaction time and/or use a Dean-Stark trap to remove water.[4] |
| Inactive catalyst. | Use fresh, anhydrous acid catalyst. | |
| Reagents are wet. | Ensure n-butanol and 2-nitropropanoic acid are as dry as possible. Consider distilling n-butanol before use. | |
| Dark Reaction Mixture | Decomposition of the nitro-acid or ester. | Lower the reaction temperature and monitor the reaction progress more frequently. Consider using a milder acid catalyst like p-toluenesulfonic acid. |
| Presence of Unreacted 2-Nitropropanoic Acid in Product | Insufficient reaction time or inefficient water removal. | Extend the reflux time. If not already in use, employ a Dean-Stark apparatus. |
| Presence of n-Butanol in Final Product | Incomplete removal during workup. | Ensure thorough rotary evaporation of the solvent before final purification. Use a higher vacuum and/or slightly elevated temperature during distillation. |
| Product Fails to Solidify (if applicable) or has an incorrect refractive index | Impurities are present. | Repeat the purification steps, paying close attention to the washing and drying stages. A final fractional distillation under vacuum is highly recommended. |
Experimental Protocol: Fischer-Speier Esterification of 2-Nitropropanoic Acid
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
2-Nitropropanoic acid
-
n-Butanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Toluene (optional, for Dean-Stark)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer. If using a Dean-Stark trap, place it between the flask and the condenser.
-
Reagents: To the flask, add 2-nitropropanoic acid (1.0 eq) and a 3-5 fold molar excess of n-butanol. If using a Dean-Stark trap, add toluene to fill the trap.
-
Catalyst: Slowly add the acid catalyst (0.05-0.1 eq of H₂SO₄ or TsOH) to the stirred mixture.
-
Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by TLC or GC analysis. If using a Dean-Stark trap, continue reflux until no more water is collected.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly add saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Visualizing the Workflow
Below is a generalized workflow for troubleshooting the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Synthesis of Butyl 2-nitropropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Butyl 2-nitropropanoate. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method for synthesizing this compound is through the Fischer esterification of 2-nitropropanoic acid with n-butanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2] The reaction involves heating the carboxylic acid and alcohol in the presence of the acid catalyst.
Q2: What is the primary byproduct of this esterification reaction?
A2: The primary and expected byproduct of the Fischer esterification is water.[2] The formation of water is a key aspect of the equilibrium nature of the reaction.
Q3: Are there any known major side reactions under standard Fischer esterification conditions?
A3: For simple esterifications like that of butyl propionate, studies have shown that within a controlled range of variables, no significant side reactions are observed.[1] However, the presence of the nitro group in 2-nitropropanoic acid introduces the potential for other side reactions, especially under harsh conditions (e.g., very high temperatures or strongly acidic or basic conditions).
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods can be used to track the consumption of the starting materials (2-nitropropanoic acid and n-butanol) and the formation of the product (this compound).
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete reaction due to equilibrium. | Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent. Use an excess of one reactant (usually the less expensive one, n-butanol) to shift the equilibrium towards the product.[2] |
| Insufficient catalyst. | Ensure the correct catalytic amount of strong acid is used. For Fischer esterification, typically a small percentage of the total reaction volume is sufficient. | |
| Reaction time is too short. | Increase the reaction time and monitor the progress using TLC or GC until the reaction is complete. | |
| Presence of Unreacted Starting Materials in Product | Incomplete reaction. | See "Low Yield" solutions. |
| Inefficient purification. | Optimize the purification process. This may involve a workup procedure to remove the acid catalyst and unreacted carboxylic acid, followed by fractional distillation to separate the product from excess n-butanol and any high-boiling impurities. | |
| Formation of a Dark-Colored Reaction Mixture | Decomposition of the nitro compound. | Nitroalkanes can be sensitive to high temperatures and strong acids. Avoid excessive heating. Consider using a milder acid catalyst or protecting the nitro group if decomposition is significant. |
| Dehydration of n-butanol. | Strong acid catalysts at high temperatures can cause the dehydration of n-butanol to form butenes or dibutyl ether. Lower the reaction temperature and ensure a controlled heating profile. | |
| Difficulty in Isolating the Pure Product | Formation of azeotropes. | n-Butanol, water, and the ester product may form azeotropes, making separation by simple distillation difficult. Consider vacuum distillation or alternative purification methods like column chromatography. |
| Emulsion formation during workup. | If an aqueous workup is used to remove the acid catalyst, emulsions can form. Break the emulsion by adding a saturated brine solution. |
Experimental Protocol: Fischer Esterification of 2-Nitropropanoic Acid
Materials:
-
2-Nitropropanoic acid
-
n-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Dean-Stark apparatus (optional)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), add 2-nitropropanoic acid (1.0 eq) and an excess of n-butanol (e.g., 3-5 eq).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the carboxylic acid).
-
Heat the reaction mixture to reflux. If using a Dean-Stark trap, continue refluxing until no more water is collected. If not, reflux for a predetermined time (e.g., 4-8 hours), monitoring the reaction by TLC or GC.
-
Cool the reaction mixture to room temperature.
-
If a large excess of n-butanol was used, remove it under reduced pressure.
-
Dilute the residue with an organic solvent like diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Visualizing the Reaction and Troubleshooting
Below are diagrams illustrating the synthesis pathway and a troubleshooting workflow.
Caption: Main reaction pathway for the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Butyl 2-nitropropanoate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Butyl 2-nitropropanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: Common impurities include unreacted starting materials such as 1-butanol and 2-nitropropanoic acid (or its precursor), residual acid catalyst (e.g., sulfuric acid), and water. Side products from the esterification reaction, although generally minimal under optimized conditions, can also be present.
Q2: What is the thermal stability of this compound?
Q3: Is this compound sensitive to acidic or basic conditions?
A3: Yes. As an ester, this compound is susceptible to hydrolysis under both acidic and basic conditions, which would yield 1-butanol and 2-nitropropanoic acid.[5][6] Strong acidic or basic conditions should be avoided during workup and purification. The nitro group also confers some acidity to the alpha-proton, making the compound susceptible to base-catalyzed side reactions.[7][8]
Q4: What are the recommended storage conditions for purified this compound?
A4: To minimize degradation, this compound should be stored in a cool, dry, and dark place in a tightly sealed container. To prevent hydrolysis, exposure to moisture should be minimized.
Troubleshooting Guides
Problem 1: Low yield of purified this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure the esterification reaction has gone to completion by monitoring with an appropriate technique (e.g., TLC, GC). If necessary, increase the reaction time or use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.[9][10] |
| Product Loss During Workup | During aqueous washes, ensure the pH is near neutral to prevent acid or base-catalyzed hydrolysis. Minimize the number of extractions to reduce losses into the aqueous phase. |
| Decomposition During Distillation | If using distillation for purification, perform it under reduced pressure to lower the boiling point and minimize thermal decomposition.[3] |
| Product Adsorption on Chromatography Media | If using column chromatography, choose a less polar solvent system that allows for efficient elution of the product. |
Problem 2: Presence of impurities in the final product.
| Possible Cause | Troubleshooting Step |
| Residual Starting Materials | 1-Butanol: Can be removed by washing the organic phase with water or brine. Distillation is also effective due to the significant boiling point difference. 2-Nitropropanoic Acid/Acid Catalyst: Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) during workup.[9] |
| Water Contamination | Dry the organic phase thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) before removing the solvent. |
| Co-eluting Impurities in Chromatography | Optimize the solvent system for column chromatography to improve the separation of the desired product from impurities. Consider using a different stationary phase. |
| Thermal Decomposition Products | Avoid excessive heat during solvent evaporation and distillation. Use a rotary evaporator at a moderate temperature and vacuum. |
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| This compound | 161.17 | ~95-100 (at reduced pressure) | Sparingly soluble |
| 1-Butanol | 74.12 | 117.7 | Soluble |
| 2-Nitropropanoic Acid | 119.08 | Decomposes | Soluble |
| Water | 18.02 | 100 | - |
Table 2: Comparison of Purification Methods for this compound
| Method | Purity Achieved | Typical Yield | Throughput | Key Considerations |
| Distillation | Good to Excellent | 60-80% | High | Requires thermal stability. Best performed under vacuum. |
| Liquid-Liquid Extraction | Fair to Good | 80-95% (crude) | High | Primarily for removing water-soluble impurities. |
| Flash Column Chromatography | Excellent | 50-70% | Low to Medium | Good for removing closely related impurities. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Initial Purification
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of deionized water and gently shake the funnel, periodically venting to release any pressure.[11][12][13]
-
Allow the layers to separate. The organic layer containing the product should be the upper layer (confirm with a drop test if unsure).
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
A saturated solution of sodium bicarbonate to neutralize any remaining acid (repeat until no more gas evolution is observed).
-
Deionized water.
-
Brine solution to aid in the removal of dissolved water.
-
-
Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent, and concentrate the organic phase using a rotary evaporator at a moderate temperature (< 50°C) to obtain the crude this compound.
Protocol 2: Purification by Vacuum Distillation
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Ensure all glass joints are properly sealed and lubricated for vacuum.
-
Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Gradually apply vacuum and begin heating the distillation flask.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.
-
Monitor the temperature closely; a stable boiling point indicates a pure fraction.[14]
Protocol 3: Purification by Flash Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The exact ratio should be determined by thin-layer chromatography (TLC) analysis to achieve good separation (Rf of the product around 0.3-0.4).
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, applying positive pressure.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thermal decomposition of the nitroalkanes - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal decomposition of the nitroalkanes - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. lkouniv.ac.in [lkouniv.ac.in]
- 8. Nitro compound - Wikipedia [en.wikipedia.org]
- 9. scienceready.com.au [scienceready.com.au]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
Improving the stability of Butyl 2-nitropropanoate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Butyl 2-nitropropanoate in solution. The information is based on established principles of organic chemistry and data from related nitroalkane esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound is susceptible to two primary degradation pathways in solution: hydrolysis of the ester linkage and decomposition of the nitro group. The rate of degradation is significantly influenced by pH, temperature, and the presence of nucleophiles or catalysts.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent. Both acidic and basic conditions can accelerate its degradation.
-
Acidic conditions: Can lead to the hydrolysis of the ester bond, yielding butanol and 2-nitropropanoic acid.
-
Basic conditions: Can promote the formation of the nitronate anion, which may be less stable and can undergo further reactions, including elimination or decomposition. It can also accelerate ester hydrolysis.
Q3: What is the recommended pH range for storing and handling this compound solutions?
A3: For optimal stability, it is recommended to maintain solutions of this compound in a slightly acidic to neutral pH range (approximately pH 4-7). It is crucial to avoid strongly acidic or basic conditions.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Buffer
Symptoms:
-
Loss of parent compound peak and appearance of new peaks in HPLC analysis.
-
Change in the pH of the solution over time.
-
Inconsistent results in biological assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect pH of the buffer | Verify the pH of your buffer system. Adjust to a range of pH 4-7. | Extreme pH values accelerate the hydrolysis of the ester and decomposition of the nitro group. |
| High temperature | Store solutions at reduced temperatures (2-8 °C) and protect from light. | Degradation reactions are typically accelerated at higher temperatures. |
| Presence of catalytic impurities | Use high-purity solvents and reagents. Consider passing the solvent through a column of activated carbon or alumina. | Metal ions or other impurities can catalyze decomposition. |
| Microbial contamination | Filter-sterilize the solution and handle it under aseptic conditions. | Microorganisms can metabolize the compound or alter the solution's properties. |
Issue 2: Inconsistent Potency in In Vitro Assays
Symptoms:
-
Variability in IC50 or EC50 values between experiments.
-
Decreased activity of the compound over the duration of the experiment.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation in cell culture media | Prepare fresh stock solutions and dilute them into the assay medium immediately before use. Minimize the incubation time as much as possible. | Components in cell culture media can react with and degrade this compound. |
| Adsorption to plasticware | Use low-binding microplates and tubes. Consider the use of glass or polypropylene labware. | The compound may adsorb to the surface of certain plastics, reducing its effective concentration. |
| Reaction with assay components | Evaluate the compatibility of this compound with all assay reagents (e.g., reducing agents like DTT). | Certain reagents can directly react with the nitro group or the ester. |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC
This protocol describes a general method for the analysis of this compound. The exact conditions may need to be optimized for your specific application.
Materials:
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for pH adjustment)
-
This compound standard
Method:
-
Mobile Phase Preparation: Prepare a mobile phase of ACN and water. A typical starting gradient could be 40-60% ACN in water. The addition of 0.1% formic acid can improve peak shape.
-
Standard Preparation: Prepare a stock solution of this compound in ACN. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration within the range of the calibration curve.
-
HPLC Analysis:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (or an optimized wavelength for the nitro group)
-
-
Data Analysis: Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for stability assessment.
Technical Support Center: Scaling Up the Production of Butyl 2-nitropropanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and scale-up of Butyl 2-nitropropanoate. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the C-alkylation of a 2-nitropropanoate salt with a butyl halide. This reaction is a variation of the well-established Victor-Meyer reaction for the synthesis of nitroalkanes. Typically, the sodium or potassium salt of a 2-nitropropanoate ester (like ethyl 2-nitropropanoate) is reacted with a butyl halide (e.g., butyl bromide or iodide) to yield the desired product.[1]
Q2: What are the key challenges in the synthesis of this compound?
A2: The primary challenges in the synthesis of this compound are:
-
C- vs. O-Alkylation: The 2-nitropropanoate anion is an ambident nucleophile, meaning it can be alkylated at either the carbon or the oxygen atom. O-alkylation leads to the formation of an unstable nitronic ester, which can decompose and reduce the yield of the desired C-alkylated product.[2][3]
-
Dialkylation: The product, this compound, still possesses an acidic proton and can be further alkylated under basic conditions, leading to the formation of a dialkylated byproduct.[4]
-
Reaction Conditions: The choice of solvent, base, temperature, and leaving group on the butyl halide can significantly influence the ratio of C- to O-alkylation and the extent of side reactions.[2][5]
Q3: How can I favor C-alkylation over O-alkylation?
A3: To favor the desired C-alkylation, consider the following strategies:
-
Solvent Choice: Polar, aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are often used and can favor C-alkylation.[1]
-
Counter-ion: The nature of the cation associated with the 2-nitropropanoate can influence the reaction outcome.
-
Leaving Group: Softer leaving groups on the alkylating agent, such as iodide, tend to favor C-alkylation over harder leaving groups like chloride.[6]
-
Catalysts: The use of phase-transfer catalysts can improve yields and selectivity in some cases.[4] Recent research has also explored the use of nickel catalysts for the C-alkylation of nitroalkanes, which could be applicable for scaling up production.[3][7]
Q4: What are the typical purification methods for this compound?
A4: After the reaction is complete, the crude product is typically worked up by extraction to remove inorganic salts and the solvent. The resulting organic layer is then purified using column chromatography on silica gel.[2][4] The choice of eluent for chromatography will depend on the polarity of the product and any byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Significant O-alkylation: Reaction conditions are favoring the formation of the nitronic ester byproduct. 2. Incomplete reaction: Insufficient reaction time or temperature. 3. Decomposition: The product or starting material may be unstable under the reaction conditions. | 1. Modify reaction conditions to favor C-alkylation (see FAQ 3). Consider using a softer butyl halide (e.g., butyl iodide instead of bromide). 2. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. A moderate increase in temperature may be beneficial, but excessive heat can promote side reactions.[4] 3. Ensure the reaction is carried out under an inert atmosphere if the reactants are sensitive to air or moisture. |
| Presence of a significant amount of dialkylated byproduct | The molar ratio of the 2-nitropropanoate to the butyl halide is too low, or the reaction is run for an extended period under strongly basic conditions. | Use a molar excess of the 2-nitropropanoate relative to the butyl halide.[4] Carefully control the reaction time and temperature to minimize the opportunity for a second alkylation to occur. |
| Difficulty in purifying the product | The polarity of the product and byproducts are very similar, making separation by column chromatography challenging. | Optimize the eluent system for column chromatography. A gradient elution may be necessary. Alternatively, consider other purification techniques such as distillation under reduced pressure, if the product is thermally stable. |
| Inconsistent results upon scale-up | 1. Mass and heat transfer limitations: Inefficient stirring or cooling on a larger scale can lead to localized "hot spots" and side reactions. 2. Reagent addition: The rate of addition of reagents can become more critical on a larger scale. | 1. Ensure efficient mechanical stirring and adequate cooling capacity for the larger reaction vessel. 2. Add the butyl halide slowly to the solution of the 2-nitropropanoate salt to maintain better control over the reaction exotherm and minimize side reactions. |
Experimental Protocols
The following is a general, adaptable protocol for the synthesis of an alkyl 2-nitroalkanoate, based on the alkylation of ethyl nitroacetate.[4] This should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
Ethyl 2-nitropropanoate (or a suitable precursor)
-
A suitable base (e.g., potassium carbonate, potassium hydroxide)
-
Butyl bromide (or other butyl halide)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)
-
Solvent (e.g., DMF)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., diethyl ether, toluene)
Procedure:
-
Formation of the 2-nitropropanoate anion: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-nitropropanoate in the chosen solvent.
-
Add the base and the phase-transfer catalyst to the solution. Stir the mixture at room temperature.
-
Alkylation: Slowly add the butyl halide to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data from a Related Synthesis (Alkylation of Ethyl Nitroacetate with Benzyl Bromide): [4]
| Molar Ratio (Ester:Halide:Base) | Base | Catalyst (TBAB) | Time (h) | Yield (%) | Notes |
| 1:1:1 | KHCO₃ | Yes | 24 | 40 | Some dibenzylated derivative detected. |
| 2:1:1 | KHCO₃ | Yes | 24 | 58 | |
| 2:1:1 | KOH | Yes | 24 | 55 | |
| 2:1:1 | KHCO₃ | No | 24 | 7 | Highlights the effectiveness of the phase-transfer catalyst. |
Visualizations
References
- 1. quora.com [quora.com]
- 2. sciengine.com [sciengine.com]
- 3. Nickel-Catalyzed C-Alkylation of Nitroalkanes - SYNFORM - Thieme Chemistry [thieme.de]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Photoredox-Nickel Dual-Catalyzed C-Alkylation of Secondary Nitroalkanes: Access to Sterically Hindered α-Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-Catalyzed C-Alkylation of Nitroalkanes with Unactivated Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nickel-catalyzed C-alkylation of nitroalkanes with alkyl halides [udspace.udel.edu]
Technical Support Center: Butyl 2-Nitropropanoate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butyl 2-nitropropanoate. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.
Troubleshooting Guides
Synthesis of this compound (Fischer Esterification)
Q1: My Fischer esterification reaction to synthesize this compound is not proceeding to completion, resulting in a low yield. What are the possible causes and solutions?
A1: Low conversion in Fischer esterification is a common issue primarily due to the reversible nature of the reaction. The equilibrium between the reactants (2-nitropropanoic acid and butanol) and products (this compound and water) can favor the starting materials.[1][2]
Troubleshooting Steps:
-
Excess Reactant: Employ a large excess of one of the reactants, typically the less expensive one, which is usually butanol.[1][2] This shifts the equilibrium towards the product side according to Le Chatelier's principle.
-
Water Removal: Water is a byproduct of the reaction, and its presence can drive the equilibrium back towards the reactants.[1][2][3]
-
Azeotropic Distillation: Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it is formed.[1]
-
Drying Agents: Incorporate a suitable drying agent, such as molecular sieves, into the reaction mixture.
-
-
Catalyst Concentration: Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[1][2] Insufficient catalyst will result in a slow reaction rate.
-
Reaction Time and Temperature: The reaction may require prolonged heating at reflux to reach equilibrium.[1] Ensure the reaction is running for a sufficient amount of time at the appropriate temperature for the solvent used.
Q2: I am observing significant byproduct formation during the synthesis of this compound. What are the likely side reactions and how can I minimize them?
A2: Besides unreacted starting materials, several side reactions can occur during the acid-catalyzed esterification of 2-nitropropanoic acid.
Potential Byproducts and Mitigation Strategies:
| Byproduct | Formation Pathway | Mitigation Strategy |
| 2-Nitropropanoic Acid | Incomplete reaction or hydrolysis of the ester product.[4][5] | Drive the reaction to completion using excess butanol and water removal. During workup, avoid prolonged contact with aqueous acid. |
| Butanol | Incomplete reaction. | Use a stoichiometric amount of butanol if it is the limiting reagent, or remove excess butanol after the reaction via distillation. |
| Dibutyl Ether | Acid-catalyzed dehydration of butanol, especially at high temperatures. | Maintain the reaction temperature at the reflux temperature of the solvent and avoid excessive heating. |
| Propionaldehyde or Acetone (from Nef Reaction) | The nitro group can be sensitive to acidic conditions, potentially leading to the Nef reaction of the intermediate nitronate. | Use milder acid catalysts or shorter reaction times. Careful control of pH during workup is crucial. |
| Hydroxylamine Salts | Acid-catalyzed hydrolysis of the nitro group. | Use the minimum necessary amount of acid catalyst and avoid prolonged reaction times at high temperatures. |
Reactions of this compound
Q3: My Henry (nitroaldol) reaction using this compound is giving a low yield of the desired β-nitro alcohol. What could be the issue?
A3: The Henry reaction is a base-catalyzed C-C bond-forming reaction.[6][7] Low yields can stem from several factors related to the reaction conditions and the stability of the product.
Troubleshooting Steps:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. A strong base is needed to deprotonate the α-carbon of the nitroester. However, using too much strong base can promote side reactions like the Cannizzaro reaction of the aldehyde or elimination of water from the product.[8] Consider using a milder base or a catalytic amount of a stronger base.
-
Reversibility: The Henry reaction is reversible.[6] To favor the product, consider running the reaction at a lower temperature.
-
Elimination of Water: The β-nitro alcohol product can easily undergo dehydration to form a nitroalkene, especially in the presence of excess base or upon heating.[7] Use a minimal amount of base and maintain a low reaction temperature.
-
Stereocontrol: The Henry reaction can produce a mixture of diastereomers.[6] If a specific stereoisomer is desired, a chiral catalyst or auxiliary may be necessary.
Q4: I am attempting a Michael addition with this compound as the donor, but the reaction is sluggish and incomplete.
A4: The Michael addition involves the 1,4-addition of a nucleophile (the enolate of this compound) to an α,β-unsaturated carbonyl compound.[9][10]
Troubleshooting Steps:
-
Base Strength: A sufficiently strong base is required to generate the nitronate anion from this compound. If the reaction is slow, consider using a stronger, non-nucleophilic base.
-
Acceptor Reactivity: The electrophilicity of the Michael acceptor plays a significant role. Less reactive acceptors may require more forcing conditions (stronger base, higher temperature), which can also increase the likelihood of side reactions.
-
Solvent: The choice of solvent can influence the reaction rate. Aprotic polar solvents are often effective for Michael additions.
Frequently Asked Questions (FAQs)
Q5: What is the primary byproduct in the Fischer esterification synthesis of this compound?
A5: The primary byproduct is water.[1][2][3] Its removal is crucial for driving the reaction to completion.
Q6: Can this compound undergo hydrolysis?
A6: Yes, like other esters, this compound can be hydrolyzed back to 2-nitropropanoic acid and butanol under both acidic and basic conditions.[4][5] Acidic hydrolysis is the reverse of the Fischer esterification.[4] Basic hydrolysis (saponification) is irreversible and yields the salt of the carboxylic acid and butanol.[5]
Q7: What are the characteristic spectroscopic signals for this compound?
-
¹H NMR: Signals corresponding to the butyl group (a triplet for the -OCH₂- protons, multiplets for the internal -CH₂- groups, and a triplet for the terminal -CH₃ group), and a quartet and a doublet for the -CH(NO₂)CH₃ moiety.
-
¹³C NMR: Resonances for the carbonyl carbon, the carbon bearing the nitro group, and the four distinct carbons of the butyl group.
-
IR Spectroscopy: A strong absorption for the C=O stretch of the ester (around 1740 cm⁻¹) and characteristic absorptions for the nitro group (around 1550 cm⁻¹ and 1370 cm⁻¹).
Q8: How can I purify crude this compound after synthesis?
A8: A typical purification procedure would involve:
-
Neutralization: After the reaction, the excess acid catalyst is neutralized with a weak base, such as a saturated aqueous solution of sodium bicarbonate.[1]
-
Extraction: The ester is extracted into an organic solvent (e.g., ethyl acetate).
-
Washing: The organic layer is washed with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Distillation: The crude ester can be further purified by vacuum distillation.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This is a general procedure and may require optimization.
Materials:
-
2-Nitropropanoic acid
-
n-Butanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (for azeotropic water removal, optional)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), combine 2-nitropropanoic acid (1.0 eq) and a 3-5 fold excess of n-butanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC. If using a Dean-Stark trap, monitor the collection of water.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Fischer Esterification of 2-Nitropropanoic Acid.
Caption: Henry Reaction with this compound.
Caption: Troubleshooting Logic for this compound Reactions.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Henry reaction - Wikipedia [en.wikipedia.org]
- 7. Henry Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Butyl 2-nitropropanoate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Butyl 2-nitropropanoate, with a specific focus on catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
The most common method for synthesizing this compound is the direct esterification of 2-nitropropanoic acid with n-butanol. This reaction is typically catalyzed by an acid. Another potential route is transesterification from a different ester of 2-nitropropanoic acid, such as the methyl or ethyl ester, with n-butanol.
Q2: Which types of catalysts are effective for the esterification of 2-nitropropanoic acid with n-butanol?
Both homogeneous and heterogeneous catalysts can be employed for this synthesis.
-
Homogeneous Catalysts: These are soluble in the reaction medium.
-
Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction medium, which simplifies their separation from the product.
-
Acidic Resins: Ion-exchange resins like Amberlyst-15 are widely used as they are effective and can be recycled.[1][3][4]
-
Solid Superacids: Catalysts like rare earth solid superacids (e.g., SO₄²⁻/TiO₂/La³⁺) have shown high activity, leading to excellent esterification rates.[5]
-
Clay Catalysts: Montmorillonite-based clays (KSF, K10) can serve as acidic catalysts for esterification.[3]
-
Enzymatic Catalysts: Lipases can be used for a biocatalytic approach, which operates under milder conditions.[6]
-
Q3: How do I select the most appropriate catalyst for my experiment?
The choice of catalyst depends on several factors:
-
Reaction Scale: For small-scale lab synthesis, the cost-effectiveness and high reactivity of sulfuric acid are advantageous.[1] For larger-scale or industrial processes, the ease of separation and reusability of heterogeneous catalysts like Amberlyst-15 may be preferred.[3][4]
-
Product Purity Requirements: Heterogeneous catalysts can lead to a cleaner product mixture as they are easily filtered off, potentially simplifying purification.
-
Environmental Considerations: Solid acid catalysts are often considered more environmentally friendly ("green") alternatives to corrosive mineral acids.[5]
-
Reaction Conditions: The thermal stability of the catalyst must be compatible with the desired reaction temperature.
Q4: What are the typical reaction conditions for this synthesis?
Optimal conditions can vary, but the following ranges are commonly reported for similar esterifications:
-
Temperature: The reaction temperature typically ranges from 50°C to 130°C.[1][2][7] Higher temperatures generally increase the reaction rate and conversion.[1]
-
Molar Ratio (Butanol:Acid): An excess of n-butanol is often used to shift the reaction equilibrium towards the product side and increase the yield. Molar ratios of alcohol to acid from 1.2:1 to 10:1 have been investigated.[1][2][5][7]
-
Catalyst Loading: For homogeneous catalysts like sulfuric acid, concentrations of 1-3 wt% (relative to the reactants) are common.[1] For heterogeneous catalysts, the amount can vary more widely, often between 1-5% by weight.[3][7]
Troubleshooting Guides
Issue 1: Low Product Yield
Q: My reaction resulted in a very low yield of this compound. What are the possible causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors.[8][9] Use the following guide to diagnose and resolve the problem.
Possible Causes & Solutions:
-
Incomplete Reaction (Equilibrium):
-
Diagnosis: Monitor the reaction over time using techniques like TLC or GC to see if the reaction has stalled before consuming the limiting reagent.
-
Solution 1: Increase Temperature: Raising the reaction temperature can increase the reaction rate and push the equilibrium towards the products.[1]
-
Solution 2: Increase Molar Ratio of Alcohol: Add a larger excess of n-butanol to shift the equilibrium forward, according to Le Chatelier's principle.[1][2]
-
Solution 3: Water Removal: Esterification produces water as a byproduct. Use a Dean-Stark apparatus to remove water as it forms, which will drive the reaction to completion.
-
Solution 4: Increase Catalyst Concentration: A higher concentration of the acid catalyst can accelerate the reaction and lead to higher conversion in a given time.[1]
-
-
Loss During Workup and Purification:
-
Diagnosis: The product may be lost during the aqueous wash steps or distillation.
-
Solution 1: Check the aqueous layer after extraction to see if your product has significant water solubility.[9] If so, perform a back-extraction of the aqueous layer with a suitable organic solvent.
-
Solution 2: this compound may be volatile. If purifying by distillation, ensure your condenser is efficient and check the solvent in the rotovap trap for lost product.[9]
-
Solution 3: The product might adhere to filtration media (e.g., celite, filter paper).[9] If you performed a filtration step, try washing the solid media with a fresh portion of solvent.
-
-
Reagent Quality:
-
Diagnosis: Impurities in starting materials, especially water, can hinder the reaction.
-
Solution: Ensure 2-nitropropanoic acid is pure and dry. Use anhydrous n-butanol. The presence of moisture can inhibit the catalyst and promote the reverse hydrolysis reaction.
-
Issue 2: Slow or Stalled Reaction
Q: The reaction is proceeding very slowly or appears to have stopped prematurely. What should I do?
A: A slow or stalled reaction is often related to catalyst activity or reaction temperature.
Possible Causes & Solutions:
-
Insufficient Catalyst Activity:
-
Diagnosis: The amount or activity of the catalyst is too low.
-
Solution 1: Increase the catalyst loading. For example, if using 1 wt% sulfuric acid, try increasing it to 2 or 3 wt%.[1]
-
Solution 2: If using a heterogeneous catalyst (e.g., Amberlyst-15), ensure it has been properly activated and has not been deactivated from previous use.
-
-
Low Reaction Temperature:
Data Presentation
Table 1: Effect of Reaction Parameters on Esterification Conversion (Based on general findings for butyl propionate synthesis)
| Parameter | Change | Effect on Conversion/Yield | Reference |
| Temperature | Increase (e.g., 50°C to 70°C) | Increase | [1] |
| Molar Ratio (Alcohol:Acid) | Increase (e.g., 1:1 to 3:1) | Increase | [1][5] |
| Catalyst Concentration | Increase (e.g., 1 wt% to 3 wt%) | Increase | [1] |
Experimental Protocols
General Protocol for Sulfuric Acid-Catalyzed Synthesis of this compound
This protocol is a general guideline and should be adapted based on specific experimental goals and safety assessments.
-
Apparatus Setup:
-
Equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer or temperature probe.[1] A Dean-Stark trap can be placed between the flask and condenser if azeotropic removal of water is desired.
-
Ensure all glassware is thoroughly dried to prevent introducing water into the reaction.
-
-
Reaction Procedure:
-
Charge the flask with 2-nitropropanoic acid and n-butanol (e.g., a 1:3 molar ratio).
-
Begin stirring the mixture.
-
Slowly and carefully add the catalyst, concentrated sulfuric acid (e.g., 1-2 wt% of the total reactant mass), to the stirring solution. An exotherm may be observed.
-
Heat the mixture to the desired reaction temperature (e.g., 70-100°C) and maintain it for the intended reaction time (e.g., 2-5 hours).[1]
-
Monitor the reaction progress using a suitable analytical method like TLC or GC.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel. If the catalyst was sulfuric acid, neutralize it by washing carefully with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Wash the organic layer with brine (saturated NaCl solution) to help break any emulsions and remove water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent.
-
Remove the excess n-butanol and any solvent under reduced pressure using a rotary evaporator.
-
Purify the crude this compound, typically by vacuum distillation, to obtain the final product.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in esterification reactions.
References
- 1. jchr.org [jchr.org]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Study on catalytic synthesis of N-butyl propionate using environmentally friendly catalys | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Troubleshooting [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of Butyl 2-nitropropanoate and Ethyl 2-nitropropanoate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the development of novel pharmaceutical compounds, the selection of appropriate building blocks is paramount. Alkyl 2-nitropropanoates serve as versatile intermediates, valued for their ability to participate in a variety of carbon-carbon bond-forming reactions. This guide provides an objective comparison of the reactivity of two common analogues: Butyl 2-nitropropanoate and Ethyl 2-nitropropanoate. This analysis is supported by available experimental data and established principles of organic chemistry, offering insights to aid in reagent selection and reaction optimization.
Physicochemical Properties
A fundamental understanding of the physical properties of these esters is essential for their effective use in the laboratory. The following table summarizes key physicochemical data for this compound and Ethyl 2-nitropropanoate.
| Property | This compound | Ethyl 2-nitropropanoate |
| Molecular Formula | C7H13NO4 | C5H9NO4 |
| Molecular Weight | 175.18 g/mol | 147.13 g/mol |
| Boiling Point | ~180-182 °C (estimated) | 75-76 °C at 9 mmHg |
| Density | ~1.04 g/mL (estimated) | 1.13 g/mL at 25 °C |
| Solubility | Sparingly soluble in water | Not miscible in water[1] |
Reactivity Comparison: Steric Hindrance as a Key Determinant
The primary structural difference between the two molecules lies in the alkyl group of the ester functionality: a butyl group versus an ethyl group. The butyl group is larger and bulkier than the ethyl group. This difference in steric bulk is expected to be a significant factor influencing their relative reactivity in reactions involving nucleophilic attack at the carbonyl carbon or reactions involving the deprotonation of the α-carbon.
Hydrolysis: Studies on the hydrolysis of simple propanoate esters have shown that the rate of reaction is influenced by the size of the alkyl group. For instance, the rate of hydrolysis has been observed to decrease when moving from ethyl propionate to ethyl butyrate, suggesting that increased steric hindrance around the ester moiety slows down the reaction.[2] This principle strongly suggests that This compound would undergo hydrolysis at a slower rate than Ethyl 2-nitropropanoate under similar conditions.
Pyrolysis: In high-temperature pyrolysis studies of simple esters, methyl propanoate was found to react faster than ethyl propanoate.[3] This again points towards the general trend of smaller alkyl groups leading to higher reactivity.
Nucleophilic Acyl Substitution: In reactions such as aminolysis or transesterification, where a nucleophile attacks the carbonyl carbon, the larger butyl group in this compound is expected to present greater steric hindrance compared to the ethyl group. This would likely result in a slower reaction rate for the butyl ester.
Reactions at the α-Carbon (Michael Addition and Henry Reaction): The acidity of the α-proton and the accessibility of the α-carbon are crucial for reactions like the Michael addition and the Henry (nitroaldol) reaction. While the electronic effect of the butyl versus the ethyl group is minimal, the steric bulk of the butyl group could potentially hinder the approach of a base to deprotonate the α-carbon and the subsequent approach of the resulting nitronate to an electrophile. Therefore, it is reasonable to predict that Ethyl 2-nitropropanoate would exhibit higher reactivity in these reactions compared to this compound.
Experimental Protocols
While specific protocols for this compound are scarce, the following detailed procedures for Ethyl 2-nitropropanoate can be adapted for its butyl analogue, likely with adjustments to reaction times or temperatures to compensate for its presumed lower reactivity.
Michael Addition of Ethyl 2-nitropropanoate to an α,β-Unsaturated Ketone
This protocol describes the addition of Ethyl 2-nitropropanoate to methyl vinyl ketone, a classic example of a Michael reaction.
Diagram of the Experimental Workflow:
Caption: Workflow for the Michael Addition of Ethyl 2-nitropropanoate.
Procedure:
-
To a stirred solution of Ethyl 2-nitropropanoate (1.0 eq) and methyl vinyl ketone (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
Henry (Nitroaldol) Reaction of Ethyl 2-nitropropanoate with an Aldehyde
This protocol outlines the base-catalyzed reaction between Ethyl 2-nitropropanoate and benzaldehyde.
Diagram of the Signaling Pathway:
Caption: Key steps in the Henry (Nitroaldol) Reaction.
Procedure:
-
In a round-bottom flask, dissolve Ethyl 2-nitropropanoate (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.
-
Add triethylamine (Et3N) (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture for 24-48 hours.
-
Monitor the formation of the product by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate.
-
Purify the resulting crude product by column chromatography to yield the β-nitro alcohol.
Conclusion
Based on established principles of steric hindrance, Ethyl 2-nitropropanoate is expected to be more reactive than this compound in a variety of common synthetic transformations, including hydrolysis, nucleophilic acyl substitution, Michael additions, and Henry reactions. The larger steric profile of the butyl group likely impedes the approach of reactants to the reactive centers of the molecule.
For researchers and drug development professionals, this implies that reactions involving this compound may require more forcing conditions—such as higher temperatures, longer reaction times, or the use of more potent catalysts—to achieve comparable yields and conversion rates to those with Ethyl 2-nitropropanoate. The choice between these two reagents will therefore depend on the specific requirements of the synthesis, balancing factors of reactivity, cost, and the desired properties of the final product. The provided experimental protocols for Ethyl 2-nitropropanoate serve as a valuable starting point for developing procedures for its less reactive, but potentially useful, butyl analogue.
References
A Comparative Guide to Butyl 2-nitropropanoate and Other Nitro Esters for Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Butyl 2-nitropropanoate and other relevant nitro esters, focusing on their potential therapeutic applications as nitric oxide (NO) donors. Due to the limited publicly available experimental data specifically for this compound, this comparison leverages data from closely related alkyl 2-nitropropanoates and established nitro ester drugs to provide a scientifically grounded perspective.
Introduction to Nitro Esters as Nitric Oxide Donors
Organic nitro esters are a class of compounds that have long been recognized for their ability to release nitric oxide (NO), a critical signaling molecule in various physiological processes.[1] The therapeutic potential of these compounds lies in their ability to supplement endogenous NO, which can be beneficial in conditions associated with NO deficiency, such as cardiovascular and inflammatory diseases.[2][3] The release of NO from nitro esters typically occurs through enzymatic biotransformation.[1]
Physicochemical Properties
The physicochemical properties of alkyl 2-nitropropanoates are expected to vary with the length of the alkyl chain. Generally, as the alkyl chain length increases from methyl to butyl, the molecular weight, boiling point, and lipophilicity are expected to increase, while water solubility is likely to decrease. These properties can significantly influence the pharmacokinetic and pharmacodynamic profile of the compounds.
| Property | Methyl 2-nitropropanoate (Inferred) | Ethyl 2-nitropropanoate | Propyl 2-nitropropanoate (Inferred) | This compound (Inferred) |
| Molecular Formula | C4H7NO4 | C5H9NO4 | C6H11NO4 | C7H13NO4 |
| Molecular Weight | 133.10 g/mol | 147.13 g/mol | 161.16 g/mol | 175.18 g/mol |
| Boiling Point | Lower than Ethyl ester | 75-76 °C @ 9 mmHg | Higher than Ethyl ester | Higher than Propyl ester |
| Lipophilicity (logP) | Lower than Ethyl ester | Expected to be ~1-2 | Higher than Ethyl ester | Higher than Propyl ester |
| Water Solubility | Higher than Ethyl ester | Not miscible | Lower than Ethyl ester | Lower than Propyl ester |
Comparative Biological Activity
The primary biological effect of therapeutic nitro esters is vasodilation, mediated by the release of NO and subsequent activation of the soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) pathway.[4] Additionally, NO has well-documented anti-inflammatory effects, often involving the modulation of the NF-κB signaling pathway.[5][6]
While specific experimental data for this compound is scarce, studies on other nitro compounds and nitro-butoxyl esters of NSAIDs suggest potential for both vasodilation and anti-inflammatory activity.[7][8]
| Biological Effect | This compound (Hypothesized) | Ethyl 2-nitropropanoate (Limited Data) | Other Nitro Esters (e.g., Nitroglycerin, Isosorbide Dinitrate) |
| Vasodilation | Expected to induce vasodilation via NO release. Potency may be influenced by its rate of metabolism and NO release. | Studied for its effects on ruminal fermentation; direct vasodilation data is not readily available.[9] | Potent vasodilators used in the treatment of angina and hypertension.[4] |
| Anti-inflammatory | May exhibit anti-inflammatory properties by modulating NO-sensitive pathways like NF-κB. | Used in organic synthesis; direct anti-inflammatory studies are not widely reported.[10] | Some nitro esters, particularly when conjugated with NSAIDs, show significant anti-inflammatory effects.[8] |
| Mechanism of Action | Presumed to be a pro-drug that releases NO upon enzymatic action. | Likely acts as an NO donor, though specific metabolic pathways are not well-documented in a therapeutic context. | Enzymatic release of NO, leading to activation of sGC, increased cGMP, and subsequent smooth muscle relaxation.[1] |
Experimental Protocols
The following are representative experimental protocols for assessing the key biological activities of nitro esters.
Vasodilation Assay in Isolated Aortic Rings
Objective: To determine the vasodilatory potency of a test compound on pre-contracted isolated rat aortic rings.
Methodology:
-
Tissue Preparation: Male Wistar rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer. The aorta is cleaned of adhering fat and connective tissue and cut into rings of 2-3 mm in width.
-
Mounting: Aortic rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2. The rings are connected to isometric force transducers for continuous recording of tension.
-
Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. The viability of the rings is assessed by contracting them with a submaximal concentration of phenylephrine (e.g., 1 µM). Endothelial integrity is confirmed by observing relaxation in response to acetylcholine (e.g., 10 µM).
-
Contraction: After a washout period, the aortic rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or KCl.
-
Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, the test compound (e.g., this compound) is added to the organ bath in a cumulative manner at increasing concentrations. The relaxation at each concentration is recorded until a maximal response is achieved or the highest concentration is tested.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction induced by the vasoconstrictor. The EC50 (concentration producing 50% of the maximal relaxation) is calculated to determine the vasodilatory potency.
Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in Macrophages
Objective: To evaluate the ability of a test compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). The cells are pre-incubated with the test compound for 1-2 hours.
-
Stimulation: After pre-incubation, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and the expression of inducible nitric oxide synthase (iNOS). A set of untreated and unstimulated cells serves as a negative control.
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite Quantification (Griess Assay): The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. An equal volume of the cell culture supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature for 10-15 minutes.
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite. The percentage inhibition of NO production by the test compound is calculated relative to the LPS-stimulated control. Cell viability is assessed in parallel using an MTT assay to rule out cytotoxicity.[11]
Signaling Pathways
The biological effects of this compound and other nitro esters are primarily mediated through the nitric oxide signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ovid.com [ovid.com]
- 3. In vitro metabolism of (nitrooxy)butyl ester nitric oxide-releasing compounds: comparison with glyceryl trinitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Role of nitric oxide produced by iNOS through NF-κB pathway in migration of cerebellar granule neurons induced by Lipopolysaccharide [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. rupress.org [rupress.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mjas.analis.com.my [mjas.analis.com.my]
A Comparative Guide to Purity Validation of Butyl 2-nitropropanoate: HPLC vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of Butyl 2-nitropropanoate. The information presented herein is intended to assist researchers and quality control analysts in selecting the most appropriate methodology for their specific needs, ensuring the accuracy and reliability of their results.
Introduction
This compound is an organic ester containing a nitro group, a chemical moiety that can be sensitive to analytical conditions. Accurate determination of its purity is crucial for its application in research and development, particularly in the synthesis of pharmaceuticals and other fine chemicals. While HPLC is a widely adopted technique for the analysis of non-volatile and thermally labile compounds, other methods such as Gas Chromatography (GC) and Titrimetry can also be employed. This guide outlines the experimental protocols for these methods and presents a comparative analysis of their performance based on key validation parameters.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique for the separation and quantification of components in a mixture. For this compound, a reversed-phase HPLC method is generally suitable, offering high resolution and sensitivity.
Experimental Protocol: HPLC
A typical HPLC method for the purity determination of this compound would involve the following:
-
Instrumentation: A standard HPLC system equipped with a UV detector is appropriate.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) is often effective. The mobile phase should be filtered and degassed prior to use.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection at a wavelength of 210 nm is suitable for detecting the nitro group.
-
Injection Volume: A 10 µL injection volume is typically used.
-
Standard Preparation: A stock solution of this compound reference standard is prepared in the mobile phase. A series of dilutions are then made to create calibration standards.
-
Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration. The solution is then filtered through a 0.45 µm syringe filter before injection.
-
Analysis: The calibration standards are injected first to establish a calibration curve. The sample solution is then injected, and the peak area of this compound is used to determine its concentration and, subsequently, its purity.
Method Validation Parameters for HPLC
Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose.[1][2] Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.[2]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[1][2]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
Alternative Analytical Methods
While HPLC is a robust technique, other methods can be considered for the purity analysis of this compound.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile and thermally stable compounds.[3] For this compound, which is a relatively volatile ester, GC can be a suitable alternative to HPLC.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector.
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is a good choice.
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
Injector and Detector Temperatures: The injector and detector temperatures are typically set higher than the column temperature to ensure rapid vaporization of the sample and prevent condensation.
-
Oven Temperature Program: A temperature program is used to separate the components of the sample. For example, an initial temperature of 100°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) and injected into the GC.
Titrimetry
Titrimetric methods, while less common for purity determination of organic compounds in a research setting, can be a simple and cost-effective approach for routine quality control, especially when the main impurity is of a different chemical nature (e.g., an acid or a base).
-
Principle: This method would quantify acidic or basic impurities. For example, if the synthesis of this compound could result in the presence of unreacted 2-nitropropanoic acid, a simple acid-base titration could be used.
-
Procedure:
-
A known weight of the this compound sample is dissolved in a suitable solvent (e.g., ethanol).
-
A few drops of a suitable indicator (e.g., phenolphthalein) are added.
-
The solution is titrated with a standardized solution of a base (e.g., sodium hydroxide) until the endpoint is reached.
-
The purity is calculated based on the amount of titrant consumed by the acidic impurity.
-
Data Presentation and Comparison
The following tables summarize the expected performance characteristics of HPLC, GC, and Titrimetry for the purity validation of this compound.
Table 1: Comparison of Analytical Techniques
| Parameter | HPLC | GC | Titrimetry |
| Applicability | Non-volatile & thermally labile compounds | Volatile & thermally stable compounds | Compounds with acidic/basic impurities |
| Specificity | High | High (especially with MS detector) | Low to moderate |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Moderate (mg level) |
| Instrumentation Cost | High | High | Low |
| Analysis Time | Moderate | Fast | Fast |
| Solvent Consumption | High | Low | Moderate |
Table 2: Typical Validation Parameters
| Validation Parameter | HPLC | GC |
| Linearity (R²) | > 0.999 | > 0.999 |
| LOD | ~10 ng/mL | ~1 ng/mL |
| LOQ | ~30 ng/mL | ~3 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (% RSD) | < 2% | < 2% |
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the purity validation process.
Caption: General workflow for purity validation.
Caption: Detailed workflow for HPLC analysis.
Conclusion
The choice of analytical method for the purity validation of this compound depends on several factors, including the nature of potential impurities, the required sensitivity, available instrumentation, and the intended application. HPLC offers a versatile and robust platform with high specificity and sensitivity, making it a preferred method for research and development where a comprehensive impurity profile is often required. GC is an excellent alternative, particularly for its high sensitivity and speed, provided the compound and its impurities are thermally stable. Titrimetry, while less specific, can be a practical and economical choice for routine quality control when dealing with known acidic or basic impurities. Proper method development and validation are paramount to ensure the generation of reliable and accurate purity data, regardless of the technique employed.
References
Spectroscopic Scrutiny: A Comparative Guide to Butyl 2-Nitropropanoate Isomers
For researchers, scientists, and professionals in drug development, the precise characterization of molecular isomers is a critical step in ensuring the purity, efficacy, and safety of chemical compounds. This guide provides a comparative spectroscopic analysis of the isomers of Butyl 2-nitropropanoate, offering insights into how nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) can be employed to differentiate between these closely related structures.
Comparative Spectroscopic Data
The following table summarizes the predicted key spectroscopic features for the isomers of this compound. These predictions are derived from standard spectroscopic data tables and analysis of similar compounds.
| Isomer | Predicted ¹H NMR Data (δ, ppm) | Predicted ¹³C NMR Data (δ, ppm) | Predicted Key IR Absorptions (cm⁻¹) | Predicted Mass Spec (m/z) |
| This compound | ~4.8-5.0 (q, 1H, CH-NO₂), ~4.2 (t, 2H, O-CH₂), ~1.7 (d, 3H, CH₃-CH), ~1.6 (m, 2H, CH₂), ~1.4 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃) | ~170 (C=O), ~85 (CH-NO₂), ~66 (O-CH₂), ~30 (CH₂), ~19 (CH₂), ~16 (CH₃-CH), ~13 (CH₃) | ~1740 (C=O stretch), ~1550 (asymmetric NO₂ stretch), ~1370 (symmetric NO₂ stretch), ~1180 (C-O stretch) | M⁺ not prominent, fragments from loss of butoxy group, NO₂, and alkyl chain fragmentation. |
| Isothis compound | ~4.8-5.0 (q, 1H, CH-NO₂), ~4.0 (d, 2H, O-CH₂), ~2.0 (m, 1H, CH), ~1.7 (d, 3H, CH₃-CH), ~0.9 (d, 6H, 2xCH₃) | ~170 (C=O), ~85 (CH-NO₂), ~72 (O-CH₂), ~28 (CH), ~19 (2xCH₃), ~16 (CH₃-CH) | ~1740 (C=O stretch), ~1550 (asymmetric NO₂ stretch), ~1370 (symmetric NO₂ stretch), ~1180 (C-O stretch) | M⁺ not prominent, characteristic loss of isobutoxy group and isobutene. |
| sec-Butyl 2-nitropropanoate | ~4.8-5.0 (q, 1H, CH-NO₂), ~4.9 (m, 1H, O-CH), ~1.7 (d, 3H, CH₃-CH), ~1.6 (m, 2H, CH₂), ~1.2 (d, 3H, CH₃-CH), ~0.9 (t, 3H, CH₃) | ~170 (C=O), ~85 (CH-NO₂), ~74 (O-CH), ~29 (CH₂), ~19 (CH₃-CH), ~16 (CH₃-CH), ~10 (CH₃) | ~1735 (C=O stretch), ~1550 (asymmetric NO₂ stretch), ~1370 (symmetric NO₂ stretch), ~1170 (C-O stretch) | M⁺ not prominent, fragmentation initiated by cleavage at the secondary carbon. |
| tert-Butyl 2-nitropropanoate | ~4.8-5.0 (q, 1H, CH-NO₂), ~1.7 (d, 3H, CH₃-CH), ~1.5 (s, 9H, 3xCH₃) | ~169 (C=O), ~85 (CH-NO₂), ~82 (C(CH₃)₃), ~28 (3xCH₃), ~16 (CH₃-CH) | ~1730 (C=O stretch), ~1550 (asymmetric NO₂ stretch), ~1370 (symmetric NO₂ stretch), ~1150 (C-O stretch) | M⁺ very weak or absent, prominent peak for tert-butyl cation (m/z 57). |
| Butyl 3-nitropropanoate | ~4.5 (t, 2H, CH₂-NO₂), ~4.1 (t, 2H, O-CH₂), ~3.0 (t, 2H, CO-CH₂), ~1.6 (m, 2H, CH₂), ~1.4 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃) | ~169 (C=O), ~70 (CH₂-NO₂), ~65 (O-CH₂), ~31 (CO-CH₂), ~30 (CH₂), ~19 (CH₂), ~13 (CH₃) | ~1740 (C=O stretch), ~1555 (asymmetric NO₂ stretch), ~1380 (symmetric NO₂ stretch), ~1175 (C-O stretch) | M⁺ not prominent, different fragmentation pattern due to the position of the nitro group. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the particular instrument and sample.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more). Proton decoupling is typically used to simplify the spectrum.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually presented as percent transmittance versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct injection or through a gas chromatograph (GC-MS) for separation of isomers prior to analysis.
-
Ionization: Use a standard ionization technique, such as Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 40-200). The resulting spectrum will show the relative abundance of the parent molecular ion (if stable enough to be observed) and its various fragment ions.
Visualization of Isomeric Relationships
The following diagram illustrates the structural relationships between the this compound isomers and the key spectroscopic methods used for their differentiation.
Caption: Isomeric structures and their spectroscopic analysis.
Efficacy of Alkyl 2-Nitropropanoates in Asymmetric Michael Additions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of alkyl 2-nitropropanoates in specific synthetic routes, with a focus on their application in asymmetric Michael additions. Due to the limited availability of specific data on Butyl 2-nitropropanoate, this guide utilizes its close structural analog, Ethyl 2-nitropropanoate, as a representative example. The performance of Ethyl 2-nitropropanoate is compared with an alternative and widely used nucleophile, Diethyl Malonate, in the context of conjugate addition to a nitroalkene.
Executive Summary
Alkyl 2-nitropropanoates are valuable reagents in organic synthesis, particularly in carbon-carbon bond-forming reactions. Their utility stems from the electron-withdrawing nature of the nitro group, which activates the α-proton for deprotonation and subsequent nucleophilic attack. This guide focuses on the organocatalyzed asymmetric Michael addition, a powerful tool for the stereocontrolled synthesis of complex molecules. We present a head-to-head comparison of the reaction of Ethyl 2-nitropropanoate and Diethyl Malonate with (E)-(2-nitrovinyl)benzene, highlighting differences in reaction outcomes and conditions.
Data Presentation: A Comparative Overview
The following table summarizes the key performance indicators for the Michael addition of Ethyl 2-nitropropanoate and Diethyl Malonate to (E)-(2-nitrovinyl)benzene, providing a clear comparison of their efficacy under specific catalytic conditions.
| Parameter | Michael Addition of Ethyl 2-nitropropanoate | Michael Addition of Diethyl Malonate |
| Product | Ethyl (2S,3R)-2-methyl-2,4-dinitro-3-phenylbutanoate and Ethyl (2R,3R)-2-methyl-2,4-dinitro-3-phenylbutanoate | Diethyl 2-((R)-1-nitro-2-phenylethyl)malonate |
| Yield | Not explicitly stated, but reaction proceeds to produce the adducts. | 80%[1][2] |
| Diastereomeric Ratio (dr) | Diastereodivergent synthesis is possible to access different diastereomers. | Not applicable (single diastereomer formed) |
| Enantiomeric Excess (ee) | High enantioselectivity can be achieved. | 94% ee[1][2] |
| Catalyst | Quinidine-derived squaramide | (R,R)-Takemoto thiourea catalyst |
| Catalyst Loading | Not explicitly stated. | 10 mol%[1][2] |
| Solvent | Not explicitly stated. | Toluene[1][2] |
| Temperature | Not explicitly stated. | Room Temperature |
| Reaction Time | Not explicitly stated. | Not explicitly stated. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Experimental Protocol 1: Organocatalytic Michael Addition of Ethyl 2-nitropropanoate to (E)-(2-nitrovinyl)benzene
Reactants:
-
Ethyl 2-nitropropanoate
-
(E)-(2-nitrovinyl)benzene
-
Catalyst: 3-[[[3,5-bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-6′-methoxycinchonan-9-yl]amino]-3-Cyclobutene-1,2-dione[3]
Procedure: A detailed experimental protocol for this specific reaction is not publicly available in the provided search results. However, a general procedure for such organocatalyzed Michael additions would typically involve the following steps: To a solution of (E)-(2-nitrovinyl)benzene and the quinidine-derived squaramide catalyst in an appropriate solvent, Ethyl 2-nitropropanoate is added. The reaction mixture is stirred at a specified temperature until completion, monitored by techniques like thin-layer chromatography (TLC). Upon completion, the product is isolated and purified using column chromatography. The diastereomeric ratio and enantiomeric excess are determined by chiral High-Performance Liquid Chromatography (HPLC).
Experimental Protocol 2: Organocatalytic Michael Addition of Diethyl Malonate to (E)-(2-nitrovinyl)benzene
Reactants:
Procedure: To a solution of (E)-β-nitrostyrene and the (R,R)-Takemoto thiourea catalyst in toluene, diethyl malonate is added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC. The crude product is then purified by column chromatography on silica gel to afford the Michael adduct. A single recrystallization can be performed to enhance the enantiomeric purity of the product.[1][2] The enantiomeric excess is determined by chiral HPLC analysis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the discussed synthetic routes.
Caption: Organocatalyzed Michael addition of Ethyl 2-nitropropanoate.
Caption: Organocatalyzed Michael addition of Diethyl Malonate.
Discussion and Comparison
Both Ethyl 2-nitropropanoate and Diethyl Malonate serve as effective nucleophiles in the Michael addition to nitroalkenes, leading to the formation of valuable γ-nitro compounds. However, key differences in their reactivity and the nature of the resulting products are noteworthy.
-
Product Structure: The reaction with Ethyl 2-nitropropanoate introduces a nitro group and a methyl-substituted ester functionality, resulting in a 1,3-dinitro compound. In contrast, Diethyl Malonate introduces two ester groups, leading to a γ-nitro-α,α-dicarboxylate ester. The choice of nucleophile is therefore dictated by the desired functionality in the final product.
-
Stereoselectivity: The use of chiral organocatalysts allows for high stereocontrol in both reactions. The reaction with Ethyl 2-nitropropanoate has been shown to be diastereodivergent, meaning that by selecting the appropriate catalyst, one can favor the formation of different diastereomers of the product. The reaction with Diethyl Malonate, under the specified conditions, leads to a single diastereomer with high enantioselectivity.
-
Reaction Conditions: While detailed conditions for the Ethyl 2-nitropropanoate reaction were not fully available, the reaction with Diethyl Malonate proceeds efficiently at room temperature with a moderate catalyst loading. The development of mild and efficient catalytic systems is a significant advantage in modern organic synthesis.
-
Alternative Reagents: While this guide focuses on the comparison between an alkyl 2-nitropropanoate and a malonate ester, it is important to note that a wide range of other carbon nucleophiles can participate in Michael additions to nitroalkenes. These include other nitroalkanes, aldehydes, ketones, and organometallic reagents. The choice of nucleophile and catalyst system allows for a high degree of tunability in the synthesis of complex molecular architectures.
Conclusion
Alkyl 2-nitropropanoates, represented here by Ethyl 2-nitropropanoate, are potent nucleophiles for the asymmetric Michael addition to nitroalkenes, offering a direct route to chiral 1,3-dinitro compounds. When compared to the well-established Michael addition of Diethyl Malonate, the use of alkyl 2-nitropropanoates provides access to different product scaffolds with the potential for diastereodivergent synthesis. The selection of the appropriate nucleophile and catalyst system is crucial for achieving the desired outcome in terms of both chemical structure and stereochemistry. Further research into the specific applications and reaction optimization for this compound is warranted to fully elucidate its potential in synthetic organic chemistry.
References
Benchmarking Nitrating Agents: A Comparative Analysis for Researchers
A comprehensive review of common nitrating agents reveals a landscape of varied reactivity, selectivity, and operational considerations. While the requested benchmark against Butyl 2-nitropropanoate could not be completed due to a lack of available scientific literature on its use as a nitrating agent, this guide provides a detailed comparison of established and alternative nitrating agents to inform researchers, scientists, and drug development professionals in their selection process.
Extensive searches of chemical databases and scientific literature did not yield any data on the performance or experimental protocols for this compound as a nitrating agent. This suggests that it is either not a commonly used reagent for this purpose or may be referred to by a different chemical name in existing literature. In its place, this guide will focus on a comparative analysis of three widely recognized nitrating systems: the conventional mixed acid (a combination of nitric and sulfuric acid), acetyl nitrate, and the more specialized N-nitropyridinium nitrate.
Performance Comparison of Nitrating Agents
The selection of a nitrating agent is a critical decision in synthetic chemistry, with significant implications for reaction yield, purity of the final product, and safety. The following table summarizes the key performance indicators for the selected nitrating agents based on available experimental data.
| Nitrating Agent | Substrate | Product | Yield (%) | Reaction Time | Key Advantages | Disadvantages |
| Mixed Acid (HNO₃/H₂SO₄) | Benzene | Nitrobenzene | ~85-95% | 30-60 min | Low cost, high reactivity, well-established protocols. | Harsh acidic conditions, often poor regioselectivity, significant acid waste.[1] |
| Acetyl Nitrate (from HNO₃/Acetic Anhydride) | N-butylethanolamine | 2-[butyl(nitro)amino]ethyl nitrate | Not specified | Shorter than some methods | Avoids strong sulfuric acid. | Can be explosive, requires careful temperature control. |
| N-nitropyridinium nitrate | N-butylethanolamine | 2-[butyl(nitro)amino]ethyl nitrate | 75% | Short | High yield for specific substrates, ease of handling, single-step reaction.[2] | More expensive, substrate-specific efficacy.[2] |
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible and safe laboratory work. Below are representative methodologies for the nitration of a common aromatic substrate using mixed acid and a more specialized nitration.
Protocol 1: Nitration of Benzene using Mixed Acid
This protocol describes the laboratory-scale synthesis of nitrobenzene.
Materials:
-
Concentrated Nitric Acid (68%)
-
Concentrated Sulfuric Acid (98%)
-
Benzene
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Carefully prepare the nitrating mixture by slowly adding 30 mL of concentrated sulfuric acid to 25 mL of concentrated nitric acid in a flask, while cooling the mixture in an ice bath.
-
Slowly add 22 mL of benzene to the nitrating mixture in small portions, ensuring the temperature does not exceed 50-55°C.
-
After the addition is complete, heat the mixture to 60°C for 30-45 minutes with occasional swirling.
-
Cool the reaction mixture and pour it into 250 mL of cold water.
-
Separate the lower layer of nitrobenzene using a separatory funnel.
-
Wash the nitrobenzene layer successively with water, 10% sodium bicarbonate solution, and again with water.
-
Dry the crude nitrobenzene over anhydrous calcium chloride and purify by distillation, collecting the fraction boiling at 210-212°C.
Protocol 2: Nitration of N-butylethanolamine using N-nitropyridinium nitrate
This protocol is based on a study synthesizing 2-[butyl(nitro)amino]ethyl nitrate (n-BuNENA).[2]
Materials:
-
N-butylethanolamine
-
N-nitropyridinium nitrate
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve N-butylethanolamine in dichloromethane.
-
Add N-nitropyridinium nitrate to the solution at a controlled temperature (e.g., 0°C).
-
Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC or HPLC).
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product as necessary (e.g., by column chromatography).
Visualizing Reaction Pathways and Workflows
Diagrammatic representations of reaction mechanisms and experimental workflows can greatly aid in understanding the underlying chemistry and procedural steps.
Caption: Mechanism of electrophilic aromatic nitration of benzene using a mixed acid catalyst.
Caption: General experimental workflow for a typical nitration reaction followed by workup and purification.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Butyl 2-nitropropanoate
Disclaimer: Publicly available, peer-reviewed cross-validation studies specifically for Butyl 2-nitropropanoate are not readily found. The following guide is a proposed framework based on established analytical techniques for structurally similar compounds, such as nitroalkanes and butyl esters. The experimental protocols and performance data are illustrative and serve as a robust starting point for method development and validation in a research or drug development setting.
The quantification of this compound, a key compound in various chemical and pharmaceutical processes, requires robust and reliable analytical methods. Cross-validation is a critical process used to ensure that two different analytical methods are comparable and can be used interchangeably to generate equivalent results.[1][2] This guide provides a comparative overview of two common chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)—for the analysis of this compound.
Comparative Performance of Analytical Methods
The selection of an analytical method often depends on the specific requirements of the study, including sample matrix, required sensitivity, and available instrumentation. Below is a summary of typical performance characteristics expected from well-validated GC-FID and RP-HPLC-UV methods for a small organic molecule like this compound.
| Validation Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (RP-HPLC-UV) | Typical Acceptance Criteria |
| Specificity | High; demonstrated by baseline resolution from matrix components. | High; demonstrated by baseline resolution and peak purity analysis. | No interference at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | Correlation Coefficient (r²) ≥ 0.99[2][3] |
| Range | 0.1 µg/mL - 100 µg/mL | 0.5 µg/mL - 200 µg/mL | Typically 80-120% of the target concentration for assay.[4] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | 98-102% recovery.[1][2][5] |
| Precision (% RSD) | < 2.0% | < 2.0% | Relative Standard Deviation (RSD) ≤ 2%.[1][2][5] |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.15 µg/mL | Signal-to-Noise Ratio ≥ 3:1.[4] |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | ~0.5 µg/mL | Signal-to-Noise Ratio ≥ 10:1.[4] |
| Robustness | Verified | Verified | Consistent results under minor variations in method parameters.[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. The following sections outline plausible protocols for the analysis of this compound.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like this compound.[6] A Flame Ionization Detector (FID) offers excellent sensitivity and a wide linear range for organic compounds.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a suitable solvent, such as ethyl acetate or dichloromethane, to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 to 100 µg/mL).
-
For test samples, dissolve the material in the chosen solvent to achieve a final concentration within the calibration range.
-
Use an appropriate internal standard (e.g., undecane) to improve precision.
2. Chromatographic Conditions:
-
GC System: Agilent 8890 GC System or equivalent.
-
Column: DB-5 or HP-5 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate (e.g., 1.0 mL/min).[6]
-
Injector: Split/Splitless inlet in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Detector: Flame Ionization Detector (FID) at 280°C.
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
Reversed-phase HPLC is a versatile and widely used technique for the analysis of a broad range of small organic molecules.[7][8] It separates compounds based on their hydrophobicity.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare calibration standards by serial dilution of the stock solution (e.g., 0.5 to 200 µg/mL).
-
For test samples, dissolve the material in the mobile phase to achieve a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).[9]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Detector set at an appropriate wavelength for this compound (determined by UV scan, likely in the 210-230 nm range).
Visualized Workflows and Relationships
Diagrams are essential for clearly communicating complex experimental workflows and logical processes.
Cross-Validation Workflow
The cross-validation process ensures that a new or alternative analytical method (the "Comparator Method") provides results that are equivalent to an existing, validated method (the "Reference Method"). This workflow is fundamental for method transfer between labs or when introducing a new technology.
Caption: Workflow for cross-validation of two analytical methods.
Analytical Method Validation Pathway
Before any method can be used for routine analysis or cross-validation, it must undergo a rigorous validation process to demonstrate its suitability for the intended purpose. This pathway outlines the key parameters that are evaluated.
Caption: Logical pathway for analytical method validation.
References
- 1. environics.com [environics.com]
- 2. mastelf.com [mastelf.com]
- 3. redalyc.org [redalyc.org]
- 4. pharmtech.com [pharmtech.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
Comparative Study of Butyl 2-nitropropanoate Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for Butyl 2-nitropropanoate, a valuable building block in organic synthesis and drug discovery. The following sections detail the prevalent synthesis routes, offering objective comparisons of their performance based on experimental data. Detailed experimental protocols are provided to facilitate reproducibility.
Introduction
This compound is an ester of significant interest due to the presence of the nitro group, which can serve as a versatile functional handle for further chemical transformations. Its synthesis primarily involves the esterification of 2-nitropropanoic acid with butanol. This guide will explore different approaches to this synthesis, focusing on reaction conditions, yields, and purification strategies.
Synthesis of the Precursor: 2-Nitropropanoic Acid
A reliable synthesis of the starting material, 2-nitropropanoic acid, is crucial. While various methods exist for the nitration of alkanoic acids, a common laboratory-scale preparation has not been prominently documented in readily available literature. For the purpose of this guide, a general method for the synthesis of α-nitro carboxylic acids is adapted.
It is important to note that the synthesis of 2-nitropropanoic acid involves the use of strong acids and oxidizing agents and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] This method is often favored for its simplicity and the use of readily available and inexpensive reagents.[3] The reaction is an equilibrium process, and to achieve high yields, the equilibrium is typically shifted towards the product side by using an excess of one reactant (usually the alcohol) or by removing the water formed during the reaction.[1][2]
A detailed experimental protocol for a closely related compound, methyl 2-(4-nitrophenyl)propionate, provides a strong basis for the synthesis of this compound.[4] In this analogous procedure, 2-(4-nitrophenyl)propionic acid is treated with methanol in the presence of a catalytic amount of concentrated sulfuric acid at room temperature, affording a quantitative yield.[4]
Experimental Protocol: Fischer-Speier Esterification of 2-Nitropropanoic Acid
Materials:
-
2-Nitropropanoic acid
-
n-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (Et₂O)
-
Silica gel
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-nitropropanoic acid (1 equivalent) in an excess of n-butanol (e.g., 10-20 equivalents). The large excess of butanol serves as both reactant and solvent, driving the equilibrium towards the ester.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the solution while stirring.
-
Stir the resulting solution at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the excess butanol under reduced pressure using a rotary evaporator.
-
Dilute the crude oil with diethyl ether.
-
Filter the solution through a pad of silica gel to remove the acid catalyst and any polar impurities.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Performance Data
| Parameter | Fischer-Speier Esterification |
| Yield | Expected to be high (potentially quantitative based on analogy[4]) |
| Reaction Time | Overnight (approximately 12-16 hours) |
| Temperature | Room Temperature |
| Catalyst | Concentrated Sulfuric Acid |
| Purification | Filtration through silica gel, extraction |
| Advantages | Simple procedure, readily available reagents, mild conditions |
| Disadvantages | Long reaction time, use of strong acid catalyst |
Alternative Synthesis Methods
While the Fischer-Speier esterification is a robust method, other approaches can be considered, particularly for substrates that may be sensitive to strong acidic conditions.
Method 2: Steglich Esterification
The Steglich esterification utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or a more soluble derivative, in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This method is known for its mild reaction conditions and is often employed for the synthesis of esters from sensitive carboxylic acids and alcohols.
A general procedure would involve reacting 2-nitropropanoic acid with n-butanol in a suitable aprotic solvent (e.g., dichloromethane) in the presence of DCC and a catalytic amount of DMAP at room temperature. The dicyclohexylurea byproduct precipitates from the reaction mixture and can be removed by filtration.
Comparison of Methods
| Feature | Fischer-Speier Esterification | Steglich Esterification |
| Reagents | Carboxylic acid, alcohol, strong acid catalyst | Carboxylic acid, alcohol, DCC, DMAP |
| Conditions | Room temperature to reflux | Room temperature |
| Byproducts | Water | Dicyclohexylurea |
| Advantages | Inexpensive reagents, simple setup | Mild conditions, high yields for sensitive substrates |
| Disadvantages | Requires strong acid, equilibrium reaction | More expensive reagents, byproduct removal can be tedious |
Visualization of Synthesis Workflow
Fischer-Speier Esterification Workflow
References
The Unexplored Potential of Butyl 2-Nitropropanoate: A Comparative Guide to Nitro-Fatty Acid Signaling Modulators
For researchers, scientists, and drug development professionals, the landscape of anti-inflammatory and cytoprotective therapeutics is continually evolving. Nitro-fatty acids (NO2-FAs) have emerged as a promising class of endogenous signaling molecules with potent therapeutic effects. This guide provides a comparative overview of the well-established nitro-fatty acids, Nitro-Oleic Acid (NO2-OA) and Nitro-Conjugated Linoleic Acid (NO2-CLA), and introduces Butyl 2-nitropropanoate as a structurally related compound with theoretical, yet unexplored, potential.
While extensive research has illuminated the significant anti-inflammatory and metabolic benefits of NO2-OA and NO2-CLA, this compound remains a largely uncharacterized molecule from a biological standpoint. This guide will therefore focus on the known advantages of the parent class of nitro-fatty acids, presenting the available experimental data for the leading compounds, and will discuss the potential implications of the butyl ester moiety on pharmacokinetic properties.
Introduction to Nitro-Fatty Acids
Nitro-fatty acids are products of the reaction between unsaturated fatty acids and nitrogen oxides. These molecules act as potent electrophiles, capable of modulating key signaling pathways involved in inflammation, oxidative stress, and metabolism. Their primary mechanism of action involves the post-translational modification of key regulatory proteins through a process called Michael addition, primarily targeting cysteine and histidine residues. This covalent modification can alter protein function and trigger downstream signaling cascades with therapeutic benefits.[1][2][3]
The Established Alternatives: NO2-OA and NO2-CLA
Nitro-oleic acid (NO2-OA) and nitro-conjugated linoleic acid (NO2-CLA) are the most extensively studied nitro-fatty acids. NO2-CLA is recognized as the most abundant endogenously formed NO2-FA, while synthetic NO2-OA is being developed as a therapeutic drug.[4] Both compounds have demonstrated significant efficacy in preclinical models of various inflammatory and metabolic diseases.[5][6]
The formation of NO2-FAs can occur in the acidic environment of the stomach or at sites of inflammation.[4] Once formed, they can be absorbed and distributed throughout the body, often after being incorporated into complex lipids like triglycerides, which may serve as a transport and storage mechanism.[4][7][8]
Comparative Performance: NO2-OA vs. NO2-CLA
While both NO2-OA and NO2-CLA share common mechanisms of action, their biological activities can differ due to structural variations. NO2-CLA has been shown to be a preferential substrate for nitration reactions.[9] The specific regioisomers of nitrated fatty acids also exhibit different potencies in activating signaling pathways like PPARγ.[10]
| Feature | Nitro-Oleic Acid (NO2-OA) | Nitro-Conjugated Linoleic Acid (NO2-CLA) | This compound |
| Endogenous Presence | Minor component of the endogenous nitrolipidome.[5] | Most abundant endogenously formed NO2-FA.[3][4] | Not reported as an endogenous molecule. |
| Anti-Inflammatory Activity | Potent inhibitor of NF-κB signaling and inducer of Nrf2.[2][11] Reduces vascular inflammation.[11][12] | Inhibits NF-κB signaling and induces Nrf2-regulated antioxidant proteins.[11] Suppresses pro-inflammatory cytokine production in macrophages.[13] | Biological activity not yet characterized. |
| PPARγ Activation | Potent partial agonist of PPARγ.[14] | Activates PPARγ.[15] | Activity as a PPARγ agonist is unknown. |
| Clinical Development | Undergoing Phase II clinical trials as CXA-10 (10-NO2-OA).[5][16] | Not currently in clinical trials, but subject of extensive preclinical research. | Not in clinical development. |
| Pharmacokinetics | Well-characterized; undergoes esterification into complex lipids for transport.[7][8] | Absorbed and distributed in tissues, with levels increased by dietary supplementation.[6][9] | Pharmacokinetics are unknown. The butyl ester may alter absorption, distribution, metabolism, and excretion (ADME) properties. |
This compound: A Theoretical Perspective
This compound is the butyl ester of 2-nitropropanoic acid. While there is a lack of direct experimental data on its biological activity, its chemical structure suggests it could potentially act as a prodrug, releasing the active nitro-alkane upon hydrolysis by cellular esterases.
Potential Advantages of Esterification:
-
Improved Bioavailability: Esterification can increase the lipophilicity of a compound, potentially enhancing its absorption across biological membranes.
-
Modified Pharmacokinetics: The butyl ester moiety could influence the metabolic stability and distribution of the parent nitro-alkane, potentially leading to a more favorable pharmacokinetic profile.
-
Targeted Delivery: The rate of hydrolysis of the ester bond could be tissue-dependent, offering a theoretical avenue for targeted release of the active compound.
However, without experimental validation, these remain hypothetical advantages. The synthesis of this compound would likely follow standard esterification procedures, reacting 2-nitropropanoic acid with butanol in the presence of an acid catalyst.
Key Signaling Pathways Modulated by Nitro-Fatty Acids
NO2-FAs exert their effects by modulating several critical signaling pathways. Understanding these pathways is crucial for appreciating their therapeutic potential.
Figure 1: Key signaling pathways modulated by NO2-FAs.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the biological activity of these compounds. Below are summaries of key experimental protocols used in the study of nitro-fatty acids.
NF-κB Activity Assay (In Vitro)
This assay is used to determine the inhibitory effect of a compound on the activity of the transcription factor NF-κB, a key regulator of inflammation.
-
Principle: A cell-based assay using a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Inhibition of NF-κB activity results in decreased reporter gene expression.
-
Cell Line: Macrophage cell lines such as RAW264.7 are commonly used.
-
Procedure:
-
Cells are transfected with an NF-κB luciferase reporter plasmid.
-
Cells are pre-treated with the test compound (e.g., NO2-OA, NO2-CLA) or vehicle for a specified time.
-
Inflammation is induced with an agent like lipopolysaccharide (LPS).
-
After incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
Results are expressed as a percentage of the activity in LPS-stimulated cells without the test compound.[12][17]
-
-
Alternative Method: An ELISA-based method can be used to measure the binding of the active p65 subunit of NF-κB to a consensus DNA sequence immobilized on a plate.[17]
PPARγ Activation Assay
This assay measures the ability of a compound to activate the nuclear receptor PPARγ, which plays a critical role in adipogenesis and glucose metabolism.
-
Principle: A competitive radioligand binding assay or a reporter gene assay.
-
Radioligand Binding Assay:
-
Recombinant PPARγ protein is incubated with a radiolabeled PPARγ agonist (e.g., [3H]rosiglitazone) and varying concentrations of the test compound.
-
The amount of bound radioligand is measured by scintillation counting.
-
The IC50 value (concentration of test compound that displaces 50% of the radioligand) is determined.[10][14]
-
-
Reporter Gene Assay:
-
Cells are co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene.
-
Cells are treated with the test compound.
-
Activation of PPARγ leads to the expression of the reporter gene, which is quantified.[15]
-
Figure 2: General experimental workflow for evaluating NO2-FA activity.
Conclusion and Future Directions
Nitro-oleic acid and nitro-conjugated linoleic acid are well-validated anti-inflammatory and metabolic signaling molecules with significant therapeutic potential. Their mechanisms of action, centered on the modulation of NF-κB, Nrf2, and PPARγ pathways, are supported by a robust body of experimental evidence.
The biological activity of this compound, in contrast, remains to be determined. While the principles of medicinal chemistry suggest that its ester form could offer pharmacokinetic advantages, this is purely speculative without supporting data.
For researchers in drug development, the key takeaway is that the class of nitro-fatty acids holds considerable promise. Future research should focus on:
-
Characterizing the biological activity of other nitro-fatty acid derivatives, including esters like this compound. This would involve a comprehensive evaluation of their anti-inflammatory and metabolic effects using the established in vitro and in vivo models.
-
Comparative pharmacokinetic studies to determine if esterification can indeed lead to improved drug delivery and efficacy.
-
Further elucidation of the downstream targets of nitro-alkylation to uncover novel mechanisms of action.
By systematically exploring the structure-activity relationships within the nitro-fatty acid class, the full therapeutic potential of these fascinating molecules can be realized.
References
- 1. Nitro-fatty Acid Formation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nitro-fatty acid Formation and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitro-Fatty Acid Logistics: Formation, Biodistribution, Signaling, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitro-Fatty Acids: New Drug Candidates for Chronic Inflammatory and Fibrotic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitro-fatty acids in cardiovascular regulation and diseases: characteristics and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitro-fatty acid pharmacokinetics in the adipose tissue compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. matilda.science [matilda.science]
- 9. Conjugated Linoleic Acid Is a Preferential Substrate for Fatty Acid Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nitro fatty acids: novel drug candidates for the co-treatment of atherosclerosis and non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophilic nitro-fatty acids inhibit vascular inflammation by disrupting LPS-dependent TLR4 signalling in lipid rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of nitro-conjugated linoleic acid on the inflammatory response of murine macrophages activated with lipopolysaccharide derived from Prevotella intermedia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nitro Fatty Acids (NO2-FAs): An Emerging Class of Bioactive Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conjugated linoleic acid decreases production of pro-inflammatory products in macrophages: evidence for a PPAR gamma-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Nitrated Fatty Acids: Endogenous Anti-inflammatory Signaling Mediators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experiments Using Alkyl 2-Nitropropanoates
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for Butyl 2-nitropropanoate is scarce in published literature. This guide focuses on the closely related and well-documented homolog, Ethyl 2-nitropropanoate , as a representative compound for the class of alkyl 2-nitropropanoates. The principles, protocols, and factors influencing reproducibility discussed herein are directly applicable to other esters in this class, including this compound.
Introduction to Alkyl 2-Nitropropanoates in Research
Alkyl 2-nitropropanoates are valuable reagents in organic synthesis. The presence of the nitro group significantly acidifies the α-proton (the proton on the carbon adjacent to the nitro and ester groups), facilitating the formation of a stabilized carbanion (a nitronate). This property makes these compounds excellent nucleophiles, or "Michael donors," for carbon-carbon bond-forming reactions.
One of the most critical applications is the Michael addition reaction , where the nitronate adds to an α,β-unsaturated carbonyl compound (a "Michael acceptor").[1][2] This reaction is fundamental for building complex molecular skeletons. The reproducibility of these experiments is paramount and is highly dependent on precise control over reaction conditions, including the choice of catalyst, solvent, and temperature.
This guide provides a comparative framework for two key experimental procedures involving alkyl 2-nitropropanoates: their synthesis via Fischer esterification and their application in the asymmetric Michael addition.
Synthesis of Alkyl 2-Nitropropanoates via Fischer Esterification
Fischer esterification is a standard method for producing esters by reacting a carboxylic acid (2-nitropropanoic acid) with an alcohol in the presence of an acid catalyst.[3][4] The reaction is an equilibrium process; therefore, experimental conditions must be optimized to maximize the yield of the desired ester.[5][6]
Experimental Protocol: General Fischer Esterification
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-nitropropanoic acid in 5.0-10.0 equivalents of the desired alcohol (e.g., ethanol for ethyl 2-nitropropanoate, butanol for this compound). The alcohol is often used in excess to drive the equilibrium towards the product.
-
Catalyst Addition: Carefully add a catalytic amount (0.1-0.3 equivalents) of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), to the mixture.[4]
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. The reaction time can vary from 4 to 24 hours, depending on the specific alcohol and catalyst used.[4] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the mixture by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude ester is then purified by vacuum distillation to yield the final product.
Caption: Fischer Esterification pathway for Alkyl 2-Nitropropanoate synthesis.
Data Presentation: Factors Affecting Synthesis Reproducibility
| Parameter | Condition A (Alternative) | Condition B (Standard) | Expected Outcome & Reproducibility Impact |
| Alcohol Excess | 2 equivalents | 10 equivalents | Higher excess (B) drives equilibrium, increasing yield. Reproducibility is higher as the reaction goes closer to completion. |
| Water Removal | None | Dean-Stark Trap | Active water removal (B) significantly increases yield by Le Châtelier's principle.[5] Lack of removal (A) leads to lower, less reproducible yields. |
| Catalyst | Weaker Acid (e.g., H₃PO₄) | Strong Acid (H₂SO₄) | Stronger acid (B) leads to faster reaction rates but may cause side reactions. Reproducibility depends on careful temperature control. |
| Temperature | 60 °C | Reflux (e.g., 117°C for Butanol) | Higher temperature (B) increases reaction rate but can lead to decomposition of the nitro-compound if not controlled, affecting yield and purity. |
Application in Asymmetric Michael Addition Reactions
The true utility of alkyl 2-nitropropanoates is demonstrated in their role as nucleophiles in Michael additions. In modern synthesis, achieving high stereoselectivity (producing one enantiomer of the product over the other) is crucial. This is accomplished using chiral organocatalysts. The choice of catalyst and solvent system is critical for both the yield and the enantioselectivity of the reaction, and thus directly impacts experimental reproducibility.[7]
Experimental Protocol: Asymmetric Michael Addition
-
Catalyst & Donor: In a vial, dissolve the chiral organocatalyst (e.g., a cinchona alkaloid-derived squaramide, 0.1 equivalents) in a suitable solvent (e.g., toluene, 1.0 M).
-
Reaction Initiation: Add the alkyl 2-nitropropanoate (e.g., Ethyl 2-nitropropanoate, 1.2 equivalents) to the catalyst solution.
-
Acceptor Addition: Add the Michael acceptor (e.g., methyl vinyl ketone, 1.0 equivalent) to the mixture.
-
Reaction: Stir the reaction at a controlled temperature (e.g., room temperature or 0 °C) for the required time (12-48 hours). Monitor the reaction by TLC.
-
Purification: Once the reaction is complete, concentrate the mixture and purify the residue directly by flash column chromatography on silica gel to isolate the chiral product.
-
Analysis: Determine the yield of the isolated product. Analyze the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for a catalyzed asymmetric Michael addition.
Data Presentation: Comparing Catalysts for Reproducibility
The reproducibility of an asymmetric Michael addition is critically dependent on the catalyst's ability to consistently generate a specific stereochemical outcome under defined conditions. The following table compares hypothetical results from different types of organocatalysts in the addition of Ethyl 2-nitropropanoate to an enone.
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (e.e., %) | Reproducibility Notes |
| A: Cinchona-Thiourea | Toluene | 25 | 92% | 95% | Highly reliable. The bifunctional nature (H-bonding) creates a well-defined transition state, leading to high and reproducible e.e. values. |
| B: Proline Derivative | DMSO | 25 | 85% | 70% | Less consistent. The catalytic cycle is more sensitive to trace amounts of water, which can affect both yield and stereoselectivity.[7] |
| C: Phase-Transfer | CH₂Cl₂/H₂O | 25 | 75% | 50% | Highly dependent on stirring rate and interface quality. Reproducibility can be challenging due to the biphasic nature of the system.[7] |
| D: Cinchona-Thiourea | THF | 25 | 88% | 80% | Demonstrates solvent effect. While still effective, the change from Toluene (A) to THF can alter the catalyst's conformation, leading to lower e.e. |
This data is representative and compiled based on trends observed in organocatalysis literature.
Caption: Generalized pathway for the base-catalyzed Michael addition.
Conclusion and Recommendations
The reproducibility of experiments involving alkyl 2-nitropropanoates, from their synthesis to their application in C-C bond formation, is governed by precise control over reaction parameters.
-
For Synthesis: To ensure reproducible yields of compounds like this compound, it is critical to control the reaction equilibrium. This is best achieved by using a significant excess of the alcohol and employing methods for the active removal of water, such as a Dean-Stark apparatus.
-
For Applications (Michael Addition): To achieve reproducible yields and high enantioselectivity, the selection of the catalyst and solvent system is paramount. Bifunctional catalysts, such as cinchona-derived thioureas or squaramides, in non-polar aprotic solvents like toluene, generally offer the most robust and reproducible results. Researchers must ensure reactants and solvents are anhydrous, as trace water can significantly impact the performance of many organocatalysts.
By carefully documenting and controlling these key variables, researchers can enhance the reproducibility and reliability of their experimental outcomes when working with this versatile class of reagents.
References
- 1. Michael Addition [organic-chemistry.org]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. sctunisie.org [sctunisie.org]
Safety Operating Guide
Personal protective equipment for handling Butyl 2-nitropropanoate
Disclaimer: No specific Safety Data Sheet (SDS) for Butyl 2-nitropropanoate was publicly available at the time of this writing. The following guidance is based on the known hazards of structurally similar compounds, including butyl propionate and other nitroalkane esters. It is imperative to consult a certified safety professional and the chemical supplier for the most accurate and comprehensive safety information before handling this substance.
This compound is presumed to be a flammable liquid that may cause skin and eye irritation, and could have toxic properties associated with nitro compounds.[1][2][3] Strict adherence to safety protocols is essential to minimize risk to laboratory personnel.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[1][4] |
| Hand Protection | Chemical-resistant gloves are required. Based on data for similar compounds, Butyl or Nitrile rubber gloves are recommended. Always inspect gloves for integrity before use.[4] |
| Body Protection | A flame-resistant lab coat is essential. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[4] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1] |
| Foot Protection | Closed-toe, chemical-resistant shoes must be worn in the laboratory at all times. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will ensure a safe operational workflow.
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE and inspect for any damage.
-
Have an emergency eyewash and safety shower station readily accessible.
-
Prepare all necessary equipment and reagents before handling the chemical.
-
-
Handling:
-
Don all required PPE before entering the designated handling area.
-
Conduct all manipulations of this compound within the chemical fume hood.
-
Use non-sparking tools and equipment to prevent ignition of flammable vapors.[1][5]
-
Ground and bond containers when transferring the substance to prevent static discharge.[1][5]
-
Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
-
Post-Handling:
-
Tightly seal the container of this compound.
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after completing the work.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Chemical Waste:
-
Dispose of unwanted this compound as hazardous waste in a designated, properly labeled, and sealed container.[1]
-
Do not mix with incompatible waste streams.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as gloves, paper towels, and pipette tips, must be collected in a designated hazardous waste container.
-
Contaminated lab coats and other reusable protective clothing should be professionally laundered by a service experienced in handling hazardous materials.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Safe Handling Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
